Brucine
Description
Historical Perspectives in Chemical Research and Isolation of Brucine (B1667951)
The isolation of this compound marked a significant step in the early exploration of plant-derived compounds. French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou first isolated this compound in 1819 from the bark of Strychnos nux-vomica. nih.govfrontiersin.orgtaylorandfrancis.comroyalsocietypublishing.org This followed their isolation of strychnine (B123637) in 1818 from Strychnos ignatii. taylorandfrancis.comresearchgate.net The discovery of these alkaloids spurred further research into the chemical constituents of plants and their potential effects.
Early chemical studies focused on determining the composition and properties of this compound. Regnault correctly ascertained the composition of this compound, alongside strychnine. royalsocietypublishing.org The close structural relationship between this compound and strychnine was recognized later, with chemist Hanssen converting both into the same molecule in 1884. wikipedia.org The structural elucidation of this compound, like that of strychnine, was a complex process that took many decades. royalsocietypublishing.orgmpg.de
This compound was historically distinguished from strychnine through its reactivity, such as its reaction with chromic acid. wikipedia.org Another historical test involved adding formic acid to a mixture of this compound and potassium nitrate, which resulted in an instant red color change, a reaction used for direct colorimetric detection of nitrates. wikipedia.org
The isolation process typically involves extracting this compound from Strychnos nux-vomica seeds using various solvents. Early methods included reflux extraction with acid water, ethanol (B145695), or alkaline chloroform (B151607). nih.govfrontiersin.org Ethanol extraction has been reported to have better efficiency. nih.govfrontiersin.org Modern techniques for separation and purification include pH zone countercurrent chromatography, silica (B1680970) gel column chromatography, and high-performance liquid chromatography (HPLC). frontiersin.org
This compound exists as a white crystalline solid. nih.govfrontiersin.orgnih.gov Groth reported the tetrahydrate as a solid form in 1919, and different crystal forms, including anhydrous forms, have been documented in the Cambridge Structural Database. nih.govfrontiersin.org
Here is a table summarizing some key historical milestones in this compound research:
| Year | Event | Researchers | Source Plant |
| 1819 | Isolation of this compound | Pelletier and Caventou | Strychnos nux-vomica |
| 1884 | Recognition of Structural Relationship | Hanssen | - |
| 1919 | Report on Tetrahydrate Form | Groth | - |
Evolution of this compound's Role in Modern Scientific Inquiry
This compound's role in scientific inquiry has evolved significantly since its initial isolation. Beyond its presence as a natural product, this compound has found applications in chemical synthesis, particularly as a tool for stereospecific reactions and as an enantioselective recognition agent in chiral resolution. nih.govfrontiersin.orgwikipedia.org Its use as a resolving agent dates back to 1899, and it was the first natural product utilized as an organocatalyst for achieving enantiomeric enrichment in 1904. wikipedia.orgchemrxiv.org The bromide salt of this compound has been employed as a stationary phase in HPLC for the selective binding of ionic enantiomers. wikipedia.org this compound has also been used in fractional crystallization for resolving dihydroxy fatty acids and diarylcarbinols. wikipedia.org Recent research continues to explore structural modifications and chiral applications of this compound in organic chemistry. sioc-journal.cn
Modern research has also focused on the biosynthesis of this compound. The complete biosynthetic pathway for the formation of strychnine, this compound, and related molecules in Strychnos nux-vomica has been elucidated. mpg.dechemistryviews.orgmpg.de This research identified the genes and enzymes involved in converting intermediates, such as geissoschizine, into these alkaloids. chemistryviews.orgmpg.deresearchgate.net Notably, a single amino acid change in a biosynthetic enzyme can influence the type of alkaloid produced in different Strychnos species. mpg.de
While historical uses in traditional medicine are noted, modern pharmacological research investigates this compound's diverse biological activities, such as anti-inflammatory, analgesic, and potential anti-tumor effects. nih.govfrontiersin.orgtaylorandfrancis.comnih.govcaymanchem.com These studies delve into the mechanisms by which this compound interacts with biological systems, for instance, its effect on cell proliferation and apoptosis in cancer cell lines or its influence on inflammatory mediators. nih.govcaymanchem.comresearchgate.net Research also explores modified forms of this compound, such as this compound sulfate (B86663), which has shown improved water solubility and potential antimicrobial activity. mdpi.com
The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) and nonaqueous capillary electrophoresis (NACE), has been crucial for the accurate detection and quantification of this compound in various matrices, including plant extracts and biological samples. wikipedia.orgresearchgate.netoup.com
The evolution of this compound research highlights a shift from basic isolation and characterization to detailed investigations of its chemical properties, synthetic applications, biosynthetic pathways, and potential biological interactions at a molecular level.
Here is a table outlining some key aspects of this compound's role in modern scientific inquiry:
| Area of Inquiry | Key Applications/Research Areas |
| Chemical Synthesis | Chiral resolution, enantioselective catalysis, stationary phases in chromatography, fractional crystallization. nih.govfrontiersin.orgwikipedia.orgchemrxiv.orgsioc-journal.cn |
| Biosynthesis | Elucidation of metabolic pathways in Strychnos species, genetic engineering studies. mpg.dechemistryviews.orgmpg.deresearchgate.net |
| Biological Activity | Investigation of anti-inflammatory, analgesic, and anti-tumor properties and mechanisms. nih.govfrontiersin.orgtaylorandfrancis.comnih.govcaymanchem.comresearchgate.net |
| Analytical Chemistry | Development of sensitive methods for detection and quantification (e.g., LC-MS/MS, NACE). wikipedia.orgresearchgate.netoup.com |
| Structural Modification | Exploration of chemical modifications to alter properties and activities. sioc-journal.cnmdpi.com |
Physicochemical Properties of this compound
This compound is characterized by several key physicochemical properties. It is a weak alkaline indole (B1671886) alkaloid with a molecular weight of approximately 394.5 g/mol . nih.govfrontiersin.orgfishersci.canj.gov It appears as a white crystalline solid. nih.govfrontiersin.orgnih.gov
| Property | Value/Description | Source |
| Molecular Formula | C₂₃H₂₆N₂O₄ | nih.govfrontiersin.orgnih.govfishersci.ca |
| Molecular Weight | ~394.5 g/mol | nih.govfrontiersin.orgnih.govfishersci.canj.gov |
| Appearance | White crystalline solid | nih.govfrontiersin.orgnih.govnj.gov |
| Solubility (Water) | Slightly soluble (3.2 g/L at 15 °C) nih.gov. Not easily dissolved in water. nih.govfrontiersin.org | nih.govfrontiersin.orgnih.govfishersci.canj.gov |
| Solubility (Organic) | Very soluble in ethanol. nih.gov Easily dissolved in organic solvents like ether, chloroform, ethanol, and methanol (B129727). nih.govfrontiersin.org Soluble in alcohol, chloroform, and benzene (B151609); slightly soluble in ether, glycerol, and ethyl acetate (B1210297). nih.govfishersci.ca | nih.govfrontiersin.orgnih.govfishersci.ca |
| Melting Point | 178 °C (352 °F) nj.gov. Prisms, dec 230 °C (for Nitrate dihydrate). nih.gov | nih.govnj.gov |
| Boiling Point | 470 °C (878 °F) nj.gov. 270 °C at 5 mmHg (for Strychnine). researchgate.net | researchgate.netnj.gov |
Data Table: Selected Physicochemical Properties
| Property | Value | Unit |
| Molecular Weight | 394.5 | g/mol |
| Melting Point | 178 | °C |
| Boiling Point | 470 | °C |
| Water Solubility | ~3.2 x 10⁻³ | g/mL (at 15 °C) |
Note: Solubility in water is often described as "slightly soluble" or "not easily dissolved". nih.govfrontiersin.orgnih.gov
Detailed Research Findings (Examples)
Research into this compound's potential biological activities has yielded various findings. For example, studies have indicated that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis. nih.govresearchgate.net In vitro studies have shown that this compound can inhibit the activity of human prostate cancer cells in a dose- and time-dependent manner. nih.gov The mechanism might involve the activation of certain signaling pathways leading to apoptosis. nih.govfrontiersin.orgnih.gov Research has also explored this compound's effects on inflammatory mediators, such as the inhibition of prostaglandin (B15479496) E2 production. caymanchem.com
In the realm of chemical synthesis, research continues to explore this compound's utility as a chiral auxiliary and catalyst. Studies detail methods for selective structural modification of this compound to tailor its properties for specific asymmetric transformations. sioc-journal.cn The use of this compound derivatives in asymmetric catalysis is an active area of investigation. chemrxiv.org
Research into the biosynthesis of this compound has provided detailed insights into the enzymatic steps involved in its formation within Strychnos plants. mpg.dechemistryviews.orgmpg.deresearchgate.net This includes the identification of specific enzymes that catalyze the conversion of precursors into this compound, contributing to the understanding of alkaloid biosynthesis in plants. chemistryviews.orgmpg.deresearchgate.net
| Research Area | Example Finding | Source |
| Anticancer Research | Inhibition of prostate cancer cell activity and induction of apoptosis in vitro. | nih.gov |
| Anti-inflammatory | Inhibition of prostaglandin E2 production. | caymanchem.com |
| Chemical Synthesis | Development of methods for selective structural modification for chiral applications. | sioc-journal.cn |
| Biosynthesis | Identification of enzymes involved in the conversion of geissoschizine to this compound in Strychnos nux-vomica. | chemistryviews.orgmpg.deresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859344 | |
| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358802-83-1 | |
| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Brucine
Total Synthesis Approaches to the Brucine (B1667951) Skeleton
While this compound is isolated from natural sources, the total synthesis of the Strychnos alkaloid skeleton, including that of strychnine (B123637) (a closely related analog), has been a significant challenge and a benchmark in organic synthesis. chemrxiv.orgrsc.orgacs.orgwikipedia.org The complexity of the polycyclic architecture of these alkaloids has inspired the development of novel synthetic strategies and methodologies. chemrxiv.orgrsc.org Although the total synthesis of strychnine has been achieved by several research groups since Woodward's landmark synthesis in 1954, the total synthesis of this compound itself has been noted as a family member that had, as of a 2024 publication, thus far eluded chemical synthesis. chemrxiv.orgacs.orgwikipedia.org The biosynthesis of this compound in plants has been studied, with researchers identifying genes and enzymes involved in the pathway from a common intermediate, geissoschizine. mpg.dechemistryviews.org
Semisynthetic Strategies for this compound Derivatives
Semisynthesis involves using a naturally occurring starting material, such as this compound, to synthesize derivatives. This approach leverages the existing complex scaffold of the natural product. Semisynthetic strategies have been employed to create various this compound derivatives by modifying specific functional groups on the this compound core. orientjchem.orgresearchgate.net Examples include the preparation of brucidine (B3343594) by electrolytic reduction of this compound and the synthesis of N-alkylated brucinium salts through reactions with halogenated hydrocarbons or bromoalkanoic acids. sioc-journal.cnorientjchem.orgresearchgate.net Other reported semisynthetic routes involve reactions with ethylenediamine (B42938) and multi-component systems. orientjchem.orgresearchgate.netasianpubs.org These methods often aim to introduce new functionalities or alter the existing ones to explore changes in chemical behavior or to create compounds for specific applications.
Stereoselective Synthesis and Enantiomeric Control in this compound Derivatives
This compound's inherent chirality makes it a valuable tool in stereoselective synthesis and chiral resolution. wikipedia.orgfrontiersin.orgsioc-journal.cnwikipedia.org It has been historically used as a chiral resolving agent to separate racemic mixtures into their enantiomers, particularly for carboxylic acids, phosphoric acids, phenols, and alcohols, through the formation and separation of diastereomeric salts. wikipedia.orgsioc-journal.cnwikipedia.org This method relies on the different physical properties, such as solubility, of the diastereomeric salts formed between this compound and the enantiomers of the racemic mixture. wikipedia.org
In asymmetric synthesis, this compound and its derivatives have been utilized as chiral auxiliaries, catalysts, or ligands to induce stereoselectivity in chemical reactions. sioc-journal.cnacs.orgpurdue.edu Research has explored the use of this compound derivatives, such as this compound diol, in metal-catalyzed asymmetric reactions to control the stereochemical outcome. acs.orgpurdue.edu Studies have demonstrated that different reaction pathways or conditions, even with the same chiral source like a this compound diol-copper complex, can lead to a reversal of enantioselectivity in the products, such as endo-pyrrolidines. acs.orgpurdue.edu This highlights the intricate relationship between catalyst structure, reaction conditions, and stereochemical control.
Structural Modifications and Their Influence on Chemical Reactivity
Selective structural modification of this compound can be challenging due to its complex nature and multiple reactive sites. sioc-journal.cn However, various methods have been developed to achieve modifications at specific positions, influencing the chemical reactivity of the molecule. sioc-journal.cn
Modifications have been explored at different parts of the this compound structure:
Aryl Moiety: Undergoes reactions such as demethoxypentafluorophenylation. sioc-journal.cn
Amide Moiety: Can undergo condensation with primary amines, deoxycyanation, deoxygenative reduction, and α-oximation. sioc-journal.cn
Tertiary Amine Moiety: Subject to N-oxidation, formal carbene insertions, three-component reactions, N-amidation, and N-alkylation. sioc-journal.cnresearchgate.net For instance, N-oxidation of this compound yields this compound N-oxide. researchgate.net
C=C Subunit: Can undergo dihydroxylation and hydrogenation. sioc-journal.cn
Ether Subunit: Susceptible to hydrogenative cleavage. sioc-journal.cn
These structural modifications can significantly impact the chemical reactivity and physical properties of this compound derivatives. For example, the presence of the two methoxy (B1213986) groups in this compound, compared to strychnine, influences their self-assembly and behavior in racemic resolution. iucr.orgrsc.org The donor/acceptor capabilities of co-crystallizing compounds can also affect how this compound assembles in crystals, thereby influencing racemic resolution outcomes. rsc.org Research into these modifications aims to understand how altering the this compound scaffold affects its ability to act as a chiral agent or participate in various chemical transformations.
Detailed research findings on specific modifications often involve spectroscopic analysis (e.g., NMR, IR, MS) to confirm the structures of the synthesized derivatives and evaluate the efficiency and selectivity of the reactions. magritek.comorientjchem.orgresearchgate.netasianpubs.org
Advanced Spectroscopic and Structural Elucidation of Brucine and Its Congeners
X-ray Crystallography Studies of Brucine (B1667951) and its Complexes
X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional electron density map can be constructed, revealing the precise positions of atoms within the crystal lattice.
Single Crystal X-ray Diffraction Analysis for this compound Structural Confirmation
Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute structure of crystalline compounds. mdpi.com This technique has been instrumental in confirming the complex, rigid heptacyclic structure of this compound. For instance, SCXRD studies on this compound complexes, such as brucinium N-phthaloyl-D-α-alaninate 0.5 hydrate (B1144303), have provided detailed insights into the molecular geometry and stereochemistry of the this compound moiety. rsc.org These analyses unequivocally establish the connectivity of the atoms and the relative and absolute configuration of its numerous chiral centers.
A study on a single crystal of brucite, Mg(OH)₂, demonstrated the capability of SCXRD to determine crystal structures under various conditions, such as high pressure, providing detailed information on bond lengths and angles. princeton.eduprinceton.edu While this study was on a different compound, the principles of using SCXRD for detailed structural analysis are directly applicable to this compound.
Powder X-ray Diffraction (PXRD) for Polymorphism and Hydrate Characterization of this compound
Powder X-ray diffraction (PXRD) is a valuable tool for characterizing the crystalline forms of this compound, including its various polymorphs and hydrates. nih.gov Unlike single crystal XRD, PXRD can be performed on a polycrystalline sample, making it suitable for routine analysis and for studying solid-state transformations.
Research has shown that this compound can exist in multiple hydrated forms, and PXRD is crucial for identifying and differentiating between them. researchgate.netacs.org For example, studies have identified a dihydrate (HyA), a stoichiometric tetrahydrate (HyB), and a third hydrate (HyC) that is stable at higher relative humidity. nih.gov PXRD patterns are unique to each crystalline form, acting as a fingerprint for identification. researchgate.netacs.org Moisture-dependent PXRD measurements have been used to monitor the transformations between these different hydrated states and the anhydrous form. researchgate.netnih.gov For instance, the dehydration of the tetrahydrate (HyB) leads to an amorphous phase, while the dihydrate (HyA) can dehydrate to an isostructural dehydrate. nih.gov
Chiral Recognition Mechanisms in this compound Crystal Structures
This compound, being a chiral molecule, is widely used as a resolving agent for the separation of enantiomers. The mechanism of this chiral recognition can be elucidated by examining the crystal structures of its diastereomeric salts with racemic compounds. X-ray crystallography of these complexes reveals the specific non-covalent interactions, such as hydrogen bonding and van der Waals forces, that are responsible for the differential binding of the two enantiomers.
Studies on the crystal structures of strychnine (B123637) and this compound with N-protected alanines have highlighted the importance of the alkaloid's self-assembly in the process of molecular recognition. rsc.org The comparison between the crystal structures of brucinium N-phthaloyl-L-α-alaninate and its strychnine counterpart with a different enantiomer of alanine (B10760859) reveals how the subtle structural differences between these alkaloids influence their packing and interaction with the chiral guest molecules. rsc.org The formation of these diastereomeric complexes is driven by a three-point interaction model, which involves a combination of attractive and repulsive forces that stabilize one diastereomer over the other, allowing for their separation. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Verification and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for confirming the molecular structure and understanding its conformational dynamics.
One-Dimensional NMR (¹H, ¹³C) Spectral Assignments of this compound
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. nih.govnih.gov
The assignment of the various proton and carbon signals in the complex spectra of this compound has been achieved through a combination of techniques, including comparison with structurally related compounds like strychnine and the use of substituent effects. nih.gov The chemical shifts of the carbon resonances have been assigned based on factors such as the effect of substituents on the benzene (B151609) ring, the intensity of the signals, and the multiplicities observed in off-resonance decoupled spectra. nih.gov
Table 1: Representative ¹H NMR Spectral Data of this compound in CDCl₃
| Proton | Chemical Shift (ppm) |
| H-19 | (example value) |
| H-10 | (example value) |
| H-12 | (example value) |
| H-22 | (example value) |
| H-8 | (example value) |
| H-9 | (example value) |
| Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. This table is for illustrative purposes. |
Table 2: Representative ¹³C NMR Spectral Data of this compound in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C-2 | (example value) |
| C-3 | (example value) |
| C-5 | (example value) |
| C-7 | (example value) |
| C-9 | (example value) |
| C-17 | (example value) |
| Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. This table is for illustrative purposes. |
Conformational Dynamics and Analysis of this compound by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for defining the three-dimensional structure and conformational dynamics of this compound in solution. nih.gov The alkaloid's rigid pentacyclic structure, which is closely related to strychnine, results in well-defined NMR spectra. magritek.comnih.gov Both ¹H and ¹³C NMR spectroscopy are used to assign the chemical shifts of each proton and carbon atom, providing a detailed map of the molecular framework. nih.gov
Advanced 2D NMR techniques are particularly insightful. The Correlation Spectroscopy (COSY) experiment identifies proton-proton couplings, revealing which nuclei are connected through bonds. magritek.com For instance, COSY spectra clearly show couplings between protons within the same ring system, helping to trace the connectivity of the intricate structure. magritek.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, which is essential for unambiguous assignment of the ¹³C spectrum. magritek.com To probe longer-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. HMBC reveals couplings between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the different structural fragments of the molecule. magritek.com
The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons. NOE data is critical for determining the stereochemistry and preferred conformation of the molecule, including the spatial arrangement of the methoxy (B1213986) groups on the aromatic ring. While the core structure of this compound is rigid, some flexibility exists, such as the rotation of the methoxy groups. Dynamic NMR (DNMR) studies can potentially quantify the energy barriers associated with such rotations, offering a more complete picture of the molecule's behavior in solution. copernicus.org
Vibrational Spectroscopy Applications in this compound Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, offers a molecular fingerprint based on the distinct vibrational modes of a molecule's functional groups. youtube.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound
Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups within the this compound molecule. The FTIR spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. These characteristic peaks confirm the presence of the key structural components of this compound. researchgate.netnsf.gov
Key vibrational bands observed in the FTIR spectrum of this compound include a prominent C=O stretching vibration from the amide group in the lactam ring, typically seen around 1653 cm⁻¹. researchgate.net The spectrum also shows characteristic aromatic C=C stretching bands near 1500 cm⁻¹. researchgate.net Multiple peaks in the region of 2840-2930 cm⁻¹ are assigned to the C-H stretching of saturated carbon atoms within the complex ring structure. researchgate.net The presence of ether linkages, specifically the methoxy groups, is confirmed by C-O stretching vibrations.
Table 1: Characteristic FTIR Peaks for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Saturated) | 2842 - 2928 | Aliphatic C-H |
| C=O Stretch (Amide) | ~1653 | Lactam Carbonyl |
| C=C Stretch (Aromatic) | ~1500 | Aromatic Ring |
This interactive table summarizes key functional group frequencies for this compound.
Raman Spectroscopy Studies of this compound Molecular Vibrations
Raman spectroscopy serves as a complementary technique to FTIR for analyzing molecular vibrations. youtube.com It is particularly effective for detecting vibrations of non-polar and symmetric bonds, which may be weak or absent in an FTIR spectrum. nih.govexeter.ac.uk In this compound, the Raman spectrum would be expected to prominently feature the vibrations of the aromatic ring and the carbon-carbon bonds of the cage-like aliphatic skeleton. researchgate.net Comparing the data from both FTIR and Raman spectroscopy provides a more comprehensive understanding of the vibrational properties of the this compound molecule. youtube.com
Vibrational Circular Dichroism (VCD) Spectroscopy for this compound Stereochemistry
Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. bruker.comwikipedia.org As a form of chiroptical spectroscopy, VCD is exceptionally sensitive to the three-dimensional spatial arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral molecules like this compound. rsc.orgnih.gov
The VCD spectrum provides a unique fingerprint of a molecule's stereochemistry. ru.nl For a complex natural product such as this compound, with its multiple stereocenters, the experimental VCD spectrum can be compared to spectra predicted by quantum chemical calculations for a known configuration. wikipedia.org A strong correlation between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry in solution, a task that can be challenging with other methods. rsc.orgnih.gov
Electronic Absorption Spectroscopy (UV-Vis) in this compound Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.orgresearchgate.net The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For organic molecules, the most common transitions involve π, σ, and n (non-bonding) electrons. shu.ac.uk
The UV-Vis spectrum of this compound is primarily characterized by electronic transitions within its conjugated system—the dimethoxy-substituted aromatic ring. libretexts.org These are typically π → π* transitions, which are high-energy and result in strong absorption bands in the ultraviolet region. libretexts.org The spectrum of this compound generally shows a distinct absorption maximum (λmax) around 266 nm. researchgate.net The non-bonding electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions, though these are generally weaker and may be obscured by the more intense π → π* absorptions. libretexts.org
Thermal Analysis Techniques for this compound Stability and Amorphous Forms
Thermal analysis methods are essential for characterizing the solid-state properties of this compound, including its thermal stability, melting behavior, and the presence of different physical forms. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. impactfactor.org A TGA curve for this compound reveals its thermal stability by identifying the temperature at which it begins to decompose. pharmaexcipients.com For hydrated forms of this compound, an initial mass loss corresponding to the evaporation of water will be observed at lower temperatures, followed by the decomposition of the molecule itself at higher temperatures.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. mdpi.com For a crystalline sample of this compound, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The presence of amorphous content can significantly alter a material's properties. tainstruments.com Amorphous this compound would not exhibit a sharp melting point but would instead show a glass transition (Tg), which is a subtle change in the heat capacity. mdpi.comtainstruments.com Upon heating, an amorphous sample might first show the glass transition, followed by an exothermic crystallization event, and finally an endothermic peak as the newly formed crystalline material melts. tainstruments.com These techniques are crucial for understanding the physical stability of this compound and for detecting different solid-state forms. mdpi.com
Differential Scanning Calorimetry (DSC) Studies of this compound Glass Transition and Hydrates
Differential Scanning Calorimetry (DSC) has been instrumental in characterizing the thermal properties of this compound, particularly its behavior as a glass-former and the complex phase transitions of its various hydrated forms. Studies show that this compound is a very effective glass former, with a distinct glass transition temperature (Tg) of approximately 365 K (92°C). core.ac.ukresearchgate.net This property is significant as the amorphous or glassy state can influence a compound's physical stability and solubility.
The thermal behavior of this compound's hydrates is notably complex, with multiple solid forms including an anhydrate (AH) and at least three hydrates (HyA, HyB, HyC), each exhibiting unique transitions under thermal analysis. aps.orgtdl.org DSC experiments on this compound tetrahydrate (HyB), when performed in open pans, reveal a sequence of four distinct thermal events. researchgate.netabo.fi Initially, dehydration to amorphous this compound occurs at temperatures below 80°C. This is followed by the glass transition of the resulting amorphous phase at around 90°C. researchgate.netabo.fi Upon further heating, the amorphous this compound crystallizes into the anhydrous form (AH) at temperatures exceeding 130°C, which subsequently melts at approximately 178.9°C. researchgate.netabo.fi When analyzed in sealed DSC pans, the peritectic transformation of Hydrate B (HyB) to Hydrate A (HyA) can be observed. researchgate.net This comprehensive analysis, combining various techniques, provides a detailed picture of the stability and thermo-physical characteristics of the this compound hydrate system. researchgate.netabo.fi
Table 1: Thermal Events of this compound Tetrahydrate (HyB) Determined by DSC
| Thermal Event | Temperature Range (°C) | Resulting Phase | Notes |
| Dehydration | < 80 °C | Amorphous this compound | Observed in open DSC pans. |
| Glass Transition | ~ 90 °C | Amorphous this compound | The transition of the dehydrated amorphous phase. |
| Crystallization | > 130 °C | Anhydrate (AH) | Recrystallization from the amorphous state. |
| Melting | 178.9 ± 0.1 °C | Liquid this compound | Melting of the crystalline anhydrate form. |
Thermogravimetric Analysis (TGA/DTA) for this compound Decomposition Characteristics
Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) provides critical information on the thermal stability and decomposition pathways of materials by measuring changes in mass as a function of temperature. libretexts.orgtainstruments.com For this compound, these techniques have been particularly useful in elucidating the dehydration and decomposition characteristics of its hydrated forms.
TGA studies of this compound's hydrates quantify the water content and reveal the nature of their dehydration processes. For instance, this compound tetrahydrate (HyB) demonstrates a distinct, one-step mass loss of 15.32 ± 0.03% upon heating, which corresponds to the loss of approximately 3.96 molar equivalents of water. researchgate.net This loss of water molecules leads to the collapse of the crystalline structure of HyB, resulting in the formation of an amorphous phase. aps.orgabo.fi Similarly, another hydrate, HyC, which is stable at relative humidity (RH) above 55%, also undergoes dehydration in a single step when heated or exposed to RH below 55%, transforming into the anhydrous form. researchgate.netabo.fi
The DTA curve, recorded simultaneously, indicates whether these mass loss events are endothermic or exothermic. researchgate.net Dehydration is an endothermic process, meaning it absorbs heat, which would be registered as an endothermic peak on the DTA thermogram corresponding to the mass loss step on the TGA curve. abo.fi Following dehydration, further heating would lead to the decomposition of the anhydrous this compound molecule itself, characterized by subsequent mass loss steps in the TGA curve and associated endothermic or exothermic peaks in the DTA curve, reflecting the energy changes of bond-breaking and chemical reactions. mdpi.comnih.gov
Table 2: TGA-Determined Dehydration Characteristics of this compound Hydrates
| This compound Form | Dehydration Process | Mass Loss (%) | Molar Equivalents of Water Lost |
| Hydrate B (HyB) | One-step dehydration to amorphous this compound | 15.32 ± 0.03 | ~ 4.0 |
| Hydrate C (HyC) | One-step dehydration to anhydrate (AH) at RH < 55% | Not specified | 3.65 - 3.85 |
Dielectric Relaxation Spectroscopy for this compound Molecular Dynamics in Supercooled and Glassy States
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for probing the molecular dynamics of materials in their supercooled liquid and glassy states. core.ac.ukresearchgate.net For this compound, BDS studies reveal the presence of molecular mobility even in the solid glassy phase, a factor that can be responsible for the physical instability of amorphous pharmaceuticals. researchgate.net
The dielectric loss spectra of this compound show the presence of distinct relaxation processes. These include the primary structural (α) relaxation, which is associated with the cooperative movement of entire molecules and is directly related to the glass transition. researchgate.net At temperatures below the glass transition (Tg), faster secondary relaxations (β and γ) are also observed. researchgate.net These secondary relaxations are typically attributed to more localized, intramolecular motions, such as the movement of molecular subunits.
The temperature dependence of the α-relaxation time (τ) for this compound is non-Arrhenius and can be effectively described by the Vogel–Fulcher–Tammann (VFT) equation. researchgate.net From the VFT fit, key parameters such as the activation energy of the α-relaxation, the glass transition temperature, and the fragility index can be determined. researchgate.net The fragility index is a measure of how rapidly the dynamics of the material slow down as it approaches the glass transition temperature. In contrast, the temperature dependence of the faster secondary relaxations typically follows the simpler Arrhenius equation. Research has also verified Paluch's anti-correlation for this compound, which states that for molecules near their glass transition temperature, there is a strong inverse relationship between the polarity and the width of the α-loss peak. researchgate.net
Table 3: Dielectric Relaxation Processes in Amorphous this compound
| Relaxation Process | Type | Temperature Range | Governing Equation | Key Parameters Determined |
| α-Relaxation | Structural (Intermolecular) | Above Tg | Vogel-Fulcher-Tammann (VFT) | Activation Energy (Eα), Fragility (m), Glass Transition (Tg) |
| β-Relaxation | Secondary (Intramolecular) | Below Tg | Arrhenius | Activation Energy (Eβ) |
| γ-Relaxation | Secondary (Intramolecular) | Below Tg | Arrhenius | Activation Energy (Eγ) |
Computational and Theoretical Investigations of Brucine
Quantum Chemical Calculations of Brucine (B1667951) Electronic and Geometric Properties
Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), are powerful tools for determining the electronic structure, optimized geometry, and various molecular properties of compounds like this compound. sci-hub.seresearchgate.netnih.gov These calculations can provide insights into bond lengths, bond angles, vibrational frequencies, and electronic transitions. sci-hub.senih.gov
Density Functional Theory (DFT) Applications for this compound Molecular Properties
DFT is a widely used method for studying the molecular properties of this compound. sci-hub.seresearchgate.netnih.gov By employing specific functionals and basis sets, researchers can calculate the equilibrium geometry, vibrational wavenumbers, and intensities, often finding satisfactory agreement with experimental data. sci-hub.senih.gov For instance, DFT calculations at the B3LYP/6-311G++(d, p) level have been used to determine the optimized molecular structure of this compound in its ground state. sci-hub.se These calculations can also provide information on electronic properties and chemical shifts. researchgate.net
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity and electronic properties of molecules. researchgate.netscispace.comlibretexts.org The energy gap between the HOMO and LUMO (the energy gap) is an indicator of molecular stability and can influence electrical and optical properties. scispace.comresearchgate.net A larger energy gap generally suggests greater thermodynamic stability. scispace.comresearchgate.net FMO analysis helps in assessing the chemical properties and can indicate the potential for electron donation (HOMO) or acceptance (LUMO). scispace.comlibretexts.org For this compound, FMO studies have been conducted to understand its behavior. researchgate.netscispace.com For example, the HOMO-LUMO energy gap for brucinium benzilate was found to be 4.454 eV, indicating thermodynamic stability. researchgate.net
Here is a table summarizing typical FMO data from computational studies on this compound and related compounds:
| Property | Value (eV) | Method/Basis Set | Source |
| E_HOMO | -5.7006 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |
| E_LUMO | -1.2466 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |
| Energy gap | 4.454 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |
| Ionization Potential | 5.7006 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |
| Electron Affinity | 1.2466 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |
| Electronegativity | 3.4736 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |
| Chemical Potential | -3.4736 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |
| Chemical Hardness | 2.227 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |
| Chemical Softness | 0.4490 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |
Natural Bonding Orbital (NBO) Analysis for this compound Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a method used to understand electron delocalization, hyperconjugation effects, and both intra- and intermolecular interactions within a molecule. sci-hub.senih.govscispace.comuoc.ac.inuba.ar It helps in quantifying the strength of donor-acceptor interactions by calculating second-order perturbation energies. sci-hub.sescispace.com For this compound, NBO analysis has revealed strong hyperconjugative interactions, such as the interaction between the lone pair of electrons on the nitrogen atom and the neighboring C=O antibonding orbital. sci-hub.senih.gov These interactions can contribute to the stability of the molecule and influence its reactivity, including the formation of hydrogen bonds. sci-hub.se
A notable interaction energy value reported from NBO analysis for brucinium benzilate is 322.86 kcal/mol, attributed to the interaction between the lone pair of the most basic nitrogen in this compound and a proton. scispace.comresearchgate.net Other interactions, such as between oxygen lone pairs and antibonding orbitals, have also been computed. scispace.com
Molecular Electrostatic Potential (MEP) Mapping of this compound Reactive Sites
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and identify potential reactive sites for electrophilic or nucleophilic attack, as well as hydrogen bonding interactions. sci-hub.seresearchgate.netnih.govuoc.ac.inmdpi.comuni-muenchen.depreprints.org The MEP surface displays regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential, typically color-coded. sci-hub.semdpi.comuni-muenchen.de Areas with negative potential are generally susceptible to electrophilic attack, while regions with positive potential can interact with nucleophiles or form hydrogen bonds with electron-rich species. sci-hub.se
MEP studies on this compound have indicated that the oxygen atoms are associated with negative electrostatic potential, suggesting them as suitable sites for electrophilic attack. sci-hub.se The distribution of electrostatic potential can also provide insights into the molecule's polarity. uoc.ac.in
Non-Linear Optical Properties (NLO) Derivations for this compound
Non-Linear Optical (NLO) properties are related to a material's response to intense laser light. Computational methods, including DFT, can be used to predict NLO properties like hyperpolarizability. sci-hub.seresearchgate.netnih.govuoc.ac.inresearchgate.net The electronic structure, particularly the characteristics of the Frontier Molecular Orbitals, significantly influences NLO properties. sci-hub.se Molecules with easily polarized electron clouds, often associated with pi-electron systems, tend to exhibit notable NLO activity. sci-hub.se
Studies have shown that this compound possesses NLO properties. researchgate.netuoc.ac.inresearchgate.net The first hyperpolarizability values of this compound have been calculated and compared to reference molecules like urea (B33335) to assess its potential for NLO applications. researchgate.netuoc.ac.inresearchgate.net For instance, the first hyperpolarizability of this compound was reported to be significantly higher than that of urea. researchgate.netuoc.ac.inresearchgate.net
Molecular Dynamics Simulations for this compound Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and interactions with the environment, such as solvents or proteins. nih.govacs.orguark.edu MD simulations can explore the conformational landscape of a molecule and reveal how it interacts with other molecules through forces like hydrogen bonding and van der Waals interactions. acs.orguark.edu
While direct MD simulations specifically focused on the conformational behavior of isolated this compound are not extensively detailed in the provided snippets, MD simulations have been applied to study the interactions of this compound in the context of protein binding. researchgate.net These simulations can assess the stability of this compound-protein complexes and the dynamic behavior of the molecules within the complex. researchgate.net MD simulations, often combined with DFT calculations, can also be used to understand solvent effects on molecular conformations and interactions. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structure of compounds and their biological activity researchgate.net. By analyzing the structural features and physicochemical properties of a series of compounds, QSAR models can predict the activity of new or untested analogs researchgate.net. This approach is valuable in drug discovery and design, allowing for the in silico estimation of biological activity and potentially reducing research time and costs biorxiv.org.
In the context of this compound, QSAR studies have been applied to understand the relationship between the structure of this compound analogs and their interactions with biological targets, such as muscarinic receptors. One study examined the allosteric effects of a series of bisquaternary salts of the Strychnos alkaloid caracurine V and related ring systems, including those structurally related to strychnine (B123637), which is closely related to this compound nih.gov. Three-dimensional QSAR (3D QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to analyze the binding affinities of these compounds nih.govacs.org. These analyses can help identify the key steric and electrostatic properties of the molecules that influence their binding to receptors nih.gov.
For instance, a 3D QSAR (CoMSIA) analysis on bisquaternary salts of caracurine V and related systems revealed that steric and electrostatic properties of the side chains were crucial in explaining the range of binding affinities to muscarinic M(2) receptors nih.gov. The spatial orientation of aromatic rings was also suggested to be favorable for optimal allostere-receptor interactions nih.gov. While this study focused on caracurine V analogs, the principles and methodologies are applicable to this compound analogs due to their structural similarities as Strychnos alkaloids.
QSAR models can be developed using various molecular descriptors, which are numerical representations of chemical structure and properties researchgate.netbiorxiv.org. These descriptors can include constitutional, topological, and 3D properties researchgate.net. The resulting models, often generated through methods like Multiple Linear Regression (MLR), can provide predictive functions for estimating biological activity biorxiv.org.
In Silico Molecular Docking Studies of this compound-Target Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when bound to a target protein or receptor nih.govresearchgate.net. This method estimates the binding affinity between the ligand and the target, providing insights into the potential interactions and informing the understanding of a compound's biological activity nih.govresearchgate.net. Molecular docking studies are widely used in drug discovery to screen potential drug candidates and identify likely targets nih.govresearchgate.net.
This compound has been the subject of in silico molecular docking studies to investigate its interactions with various biological targets, particularly in the context of its potential pharmacological activities. For example, molecular docking has been utilized to explore the potential of this compound and other compounds from Strychnos nux-vomica to inhibit targets relevant to diseases like breast cancer. uad.ac.id. One study identified AKT1 as a potential target of Strychnine tree compounds, including this compound, through bioinformatics target analysis, molecular docking, and molecular dynamics simulations uad.ac.id. This compound showed a notable binding energy of -10.83 kJ/mol at the active site of AKT1 in this study uad.ac.id.
Molecular docking provides information on the binding energy and the specific residues involved in the interaction between this compound and its target nih.gov. These interactions can include hydrogen bonds, hydrophobic interactions, and other non-covalent forces nih.gov. Analyzing these interactions helps in understanding the molecular basis of this compound's activity and can guide the design of analogs with improved binding characteristics.
Data from molecular docking studies are often presented as binding energy scores, where a more negative value typically indicates a stronger predicted binding affinity.
| Compound | Target | Binding Site | Binding Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| This compound | AKT1 | Active site | -10.83 | uad.ac.id |
Molecular dynamics simulations can complement docking studies by providing information on the stability of the protein-ligand complex over time nih.govuad.ac.id. While docking provides a static snapshot of the interaction, molecular dynamics simulations assess the dynamic behavior and stability of the complex in a simulated physiological environment nih.govuad.ac.id.
Theoretical Light Harvesting Efficiency (LHE) Determinations for this compound Derivatives
Theoretical determinations of LHE for this compound derivatives involve computational methods, often based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) nih.govresearchgate.net. These methods can calculate the electronic structure and predict the absorption spectra and oscillator strengths of molecules researchgate.netnih.gov.
Studies have explored the theoretical LHE of this compound and its derivatives, sometimes in comparison to other compounds with potential in photovoltaic applications researchgate.netresearchgate.net. For instance, theoretical LHE parameters for different halogen substitutions on this compound and colchicine (B1669291) have been determined using the TD-DFT method researchgate.net. The LHE is typically expressed as a function of the oscillator strength (f) related to the maximum absorption wavelength (λmax), often using the formula LHE = 1 - 10⁻ᶠ researchgate.netnih.gov.
The calculated LHE values provide an indication of how effectively a this compound derivative can harvest incident light energy for electronic excitation at particular wavelengths researchgate.net. High theoretical LHE values suggest that a compound could be a promising candidate for applications requiring efficient light absorption, such as organic photosensitizers researchgate.net.
Theoretical studies can also investigate the effect of structural modifications, such as halogen substitutions, on the electronic and optical properties of this compound derivatives, including their LHE researchgate.net. This computational approach allows for the rational design of derivatives with enhanced light-harvesting capabilities.
| Compound Class | Method | Property Studied | Key Finding Related to this compound/Analogs | Reference |
|---|---|---|---|---|
| This compound and colchicine derivatives (with halogen substitutions) | TD-DFT | Theoretical Light Harvesting Efficiency (LHE) | LHE parameters determined for different halogen substitutions. | researchgate.net |
| Hexanal compounds (for comparison) | DFT | Theoretical Light Harvesting Efficiency (LHE) | Derivatives showed varying percentages of absorbed incident light energy (e.70, 1.00, 0.90 oscillator strengths correspond to 67.64%, 49.88%, and 87.70% absorption). | researchgate.net |
These theoretical investigations contribute to a deeper understanding of the photochemical behavior of this compound derivatives and their potential utility in areas such as renewable energy technologies.
Molecular and Cellular Mechanisms of Brucine S Biological Activities in Preclinical Models
Mechanisms of Anticancer Activity in Cellular Models (In Vitro Studies)
Brucine (B1667951), a natural alkaloid, has demonstrated notable anticancer properties in various preclinical cellular models. Its mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.
Modulation of Cancer Cell Proliferation and Viability by this compound
In vitro studies have consistently shown that this compound inhibits the proliferation and reduces the viability of a range of human cancer cells in a manner that is dependent on both concentration and duration of exposure. nih.govcicta.net This inhibitory effect has been observed across diverse cancer types, including oral, colon, liver, cholangiocarcinoma, and glioblastoma cell lines. nih.govphcog.comphcog.comnih.govnih.gov
The cytotoxic effect of this compound is a key aspect of its anticancer activity. For instance, in studies involving oral cancer (KB) cells, this compound treatment led to reduced cell viability with a calculated IC50 value (the concentration required to inhibit the growth of 50% of cells) of 30 μg/ml. phcog.com Similarly, in human colon adenocarcinoma cells (HT-29), this compound demonstrated time- and concentration-dependent anti-proliferative effects. phcog.com The inhibitory rate on HT-29 cells surpassed 50% at a concentration of 250 μmol/L after 72 hours of treatment. phcog.com Research on cholangiocarcinoma (QBC939) cells and glioblastoma cells (U87, LN18, and LN229) further corroborates these findings, showing a significant, dose-dependent reduction in cell survival upon treatment with this compound. nih.govnih.gov
Morphological changes observed in cancer cells following this compound treatment include cell shrinkage, rounding, and detachment from culture surfaces, which are indicative of cellular distress and loss of viability. cicta.netphcog.com
| Cancer Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| KB | Oral Cancer | Reduced cell viability with an IC50 of 30 μg/ml. | phcog.com |
| HT-29 | Colon Adenocarcinoma | Time- and concentration-dependent inhibition of proliferation. | phcog.com |
| QBC939 | Cholangiocarcinoma | Inhibited cell viability in a dose- and time-dependent manner. | nih.gov |
| A2780 | Ovarian Cancer | Demonstrated the most sensitivity to this compound among 9 tested cell lines, with an IC50 of 1.43μM. | cicta.net |
| U87, LN18, LN229 | Glioblastoma | Dose-dependently reduced the number of live cells. | nih.gov |
This compound-Induced Apoptosis Pathways in Cancer Cells
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govphcog.com This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, formation of apoptotic bodies, and DNA fragmentation, all of which have been observed in this compound-treated cancer cells. cicta.netnih.govoup.com
Studies on human hepatoma (HepG2) cells revealed that this compound treatment leads to typical apoptotic features like cell shrinkage and the formation of apoptotic bodies. nih.govoup.com The induction of apoptosis has been confirmed in various other cancer cell lines, including oral cancer, colon cancer, cholangiocarcinoma, and prostate cancer cells. nih.govphcog.comnih.govresearchgate.net The underlying mechanism often involves the mitochondrial pathway, a major signaling route for apoptosis. nih.govnih.gov this compound can cause depolarization of the mitochondrial membrane, a critical event that triggers the apoptotic cascade. nih.govoup.com
Role of Apoptotic and Anti-Apoptotic Proteins (Bax, Bcl-2, Caspase-3, Caspase-9, p53) in this compound Action
The apoptotic process induced by this compound is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. This compound modulates the expression of key members of the Bcl-2 and caspase families of proteins to favor cell death.
Bax and Bcl-2 : The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate. This compound has been shown to up-regulate the expression of Bax while simultaneously down-regulating the expression of Bcl-2 in several cancer cell lines, including colorectal, cholangiocarcinoma, and LoVo cells. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity and promotes apoptosis. nih.gov
Caspases : Caspases are a family of proteases that execute the apoptotic program. This compound treatment leads to the activation of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3. nih.govoup.com The activation of Caspase-9 is often linked to the mitochondrial pathway. phcog.comnih.govoup.com Increased expression and activity of Caspase-3 have been documented in HepG2, prostate cancer (PC-3), and cholangiocarcinoma (QBC939) cells following exposure to this compound. nih.govnih.govnih.gov
p53 : The tumor suppressor protein p53 plays a crucial role in apoptosis. In human colon adenocarcinoma HT-29 cells, this compound treatment was found to augment the expression of p53, contributing to the induction of apoptosis. phcog.com
| Protein | Function | Effect of this compound | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation/Increased Expression | Oral (KB), Colorectal (Lovo), Cholangiocarcinoma (QBC939) | nih.govphcog.comnih.govnih.gov |
| Bcl-2 | Anti-apoptotic | Downregulation/Decreased Expression | Colon (HT-29), Colorectal (Lovo), Cholangiocarcinoma (QBC939), Hepatoma (HepG2) | nih.govphcog.comnih.govnih.govnih.gov |
| Caspase-3 | Executioner Caspase | Activation/Increased Expression | Hepatoma (HepG2), Colon (HT-29), Prostate (PC-3), Cholangiocarcinoma (QBC939) | nih.govphcog.comnih.govnih.gov |
| Caspase-9 | Initiator Caspase | Activation/Increased Expression | Hepatoma (HepG2), Colon (HT-29) | phcog.comnih.govoup.com |
| p53 | Tumor Suppressor | Augmented Expression | Colon (HT-29) | phcog.com |
Mechanisms of Cell Cycle Arrest by this compound
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. cicta.netnih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. This compound can interfere with this process, causing cells to accumulate at specific phases.
This compound-Induced G0/G1 Phase Arrest
Several studies have demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs. In human cholangiocarcinoma (QBC939) cells, treatment with this compound led to an increased number of cells in the G0/G1 phase in a dose-dependent manner. nih.gov Similarly, in human colon cancer (LoVo) cells, this compound was found to mediate cell cycle arrest in the G1 phase. nih.govresearchgate.net
Regulation of Cell Cycle-Related Proteins (e.g., Cyclin D1, Cyclin B1, Cyclin E, CDC2) by this compound
The progression through different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by their binding partners, the cyclins. This compound-induced cell cycle arrest is associated with the modulation of these key regulatory proteins.
Modulation of Key Signal Transduction Pathways by this compound
This compound, an indole (B1671886) alkaloid derived from the seeds of Strychnos nux-vomica, has been the subject of extensive preclinical research to elucidate its mechanisms of action. Studies indicate that this compound exerts its biological effects by modulating a variety of critical intracellular signal transduction pathways that are often dysregulated in disease states. This modulation can lead to the inhibition of cell proliferation, migration, and angiogenesis, as well as the induction of apoptosis. The following sections detail the specific molecular interactions of this compound with key signaling cascades as observed in preclinical models.
The Wnt/β-catenin signaling pathway is crucial for cell fate, proliferation, and migration. Its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. Preclinical studies have demonstrated that this compound can effectively inhibit this pathway. cjnmcpu.comnih.gov
In LoVo colorectal cancer cells, this compound treatment has been shown to suppress cell migration. cjnmcpu.com This effect is associated with the downregulation of key pathway components, including Frizzled-8 (FZD8) and Wnt5a. Furthermore, this compound treatment leads to a decrease in the phosphorylation of Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and Glycogen synthase kinase 3β (GSK3β). This action promotes the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the nucleus and the transcription of its target genes. An in vivo xenograft model using LoVo cells confirmed that this compound administration could inhibit tumor growth and migration by activating the expression of AXIN1, a key component of the β-catenin destruction complex. cjnmcpu.com
Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Components
| Model System | Key Protein/Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| LoVo colorectal cancer cells | Frizzled-8 (FZD8), Wnt5a | Downregulation of expression | cjnmcpu.com |
| LoVo colorectal cancer cells | LRP5/6, GSK3β | Decreased phosphorylation | cjnmcpu.com |
| LoVo colorectal cancer cells | β-catenin | Increased phosphorylation (leading to degradation) | cjnmcpu.com |
| LoVo colorectal cancer cells | AXIN1 | Increased expression | cjnmcpu.com |
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common event in many human cancers. This compound has been shown to exert inhibitory effects on this pathway across various preclinical cancer models. nih.govresearchgate.net
In models of pancreatic ductal adenocarcinoma, this compound inhibits cell growth and invasive potential by suppressing PI3K/Akt activity. nih.gov This suppression leads to downstream effects, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately inducing mitochondrial-mediated apoptosis. nih.gov Similarly, in a mouse model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced skin cancer, this compound administration was found to downregulate the expression of PI3K and AKT. researchgate.net This was associated with a decrease in cell proliferation markers like cyclin-D1 and an increase in apoptotic markers such as caspase-3 and caspase-9. researchgate.net Further studies have confirmed that this compound can reduce the mRNA expression of PI3K, Akt, and mTOR. researchgate.net The inhibitory effect of this compound on AKT and mTOR has also been noted as a downstream consequence of its modulation of the VEGFR2 pathway in endothelial cells. nih.gov
Table 2: Effect of this compound on PI3K/AKT/mTOR Signaling Pathway Components
| Model System | Key Protein/Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| Pancreatic ductal adenocarcinoma cells | PI3K/Akt | Suppression of activity | nih.gov |
| DMBA-induced skin cancer model | PI3K, AKT | Downregulation of protein expression | researchgate.net |
| DMBA/TPA-stimulated skin cancer model | PI3K, Akt, mTOR | Downregulation of mRNA expression | researchgate.netfrontiersin.org |
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are involved in cellular responses to stress, regulating apoptosis, inflammation, and proliferation. Unlike its inhibitory role in other pathways, this compound has been reported to activate the JNK signaling pathway to induce apoptosis in certain cancer cells. nih.gov
In HepG2 hepatocellular carcinoma cells, the apoptotic mechanism of this compound is linked to the activation of MAP kinase kinase-7 (MKK7), which in turn activates the JNK pathway. nih.gov A similar mechanism was observed in U266 multiple myeloma cells, where this compound-induced apoptosis was mediated through JNK signaling and subsequent c-Jun phosphorylation. nih.gov In a non-cancer model using human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA), this compound was found to inhibit TNF-α-induced proliferation by activating the JNK signaling pathway. nih.gov
Table 3: Effect of this compound on MAPK/JNK Signaling Pathway Components
| Model System | Key Protein/Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| HepG2 hepatocellular carcinoma cells | MKK7, JNK | Activation | nih.gov |
| U266 multiple myeloma cells | JNK, c-Jun | Activation/Phosphorylation | nih.gov |
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling, cell proliferation, and survival. Constitutive activation and phosphorylation of STAT3 is frequently observed in cancer cells. Preclinical evidence suggests that this compound can inhibit the activation of STAT3. nih.govfrontiersin.orgphcog.com
In a study on SW480 colon cancer cells, it was suggested that this compound might inhibit the phosphorylation and activation of STAT3 within the IL-6/STAT3 pathway. nih.govfrontiersin.org More direct evidence comes from a preclinical model of allergic rhinitis, where this compound administration depleted total STAT3 levels and, crucially, inhibited the phosphorylation of STAT3 at its tyrosine residue (p-YSTAT3). phcog.com By preventing the phosphorylation of STAT3, this compound blocks its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of its target inflammatory genes. phcog.com
Table 4: Effect of this compound on STAT3 Signaling Pathway Components
| Model System | Key Protein/Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| SW480 colon cancer cells | STAT3 | Inhibition of phosphorylation | nih.govfrontiersin.org |
| Ovalbumin-induced allergic rhinitis mouse model | Total STAT3 | Depletion of protein levels | phcog.com |
Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to hypoxia. It plays a critical role in tumor progression by promoting angiogenesis, metabolic adaptation, and metastasis. This compound has been shown to suppress the HIF-1 pathway, contributing to its anti-metastatic effects. nih.gov
In preclinical studies using hepatocellular carcinoma (HCC) models, this compound was found to repress HCC cell migration and lung metastasis. nih.gov This anti-metastatic activity is linked to the inhibition of the HIF-1 pathway. Specifically, this compound suppressed HIF-1-dependent luciferase activity in HepG2 cells, indicating a reduction in the transcriptional activity of HIF-1α. nih.gov Consequently, the transcription of several HIF-1 target genes known to be involved in metastasis, such as matrix metallopeptidase 2 (MMP2), lysyl oxidase (LOX), and cathepsin D, was attenuated following this compound treatment. nih.gov In vivo experiments confirmed that this compound could downregulate the expression of these HIF-1 responsive genes. nih.gov
Table 5: Effect of this compound on HIF-1 Signaling Pathway
| Model System | Key Protein/Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| HepG2 hepatocellular carcinoma cells | HIF-1α | Suppression of transcriptional activity | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase insert domain receptor (KDR), is the primary mediator of the pro-angiogenic effects of VEGF. Inhibition of this pathway is a key strategy in anti-cancer therapies. This compound potently suppresses angiogenesis by directly targeting VEGFR2 activation. nih.govphcog.com
In Human Umbilical Vein Endothelial Cells (HUVECs), this compound inhibits VEGF-induced proliferation, motility, and the formation of capillary-like structures. nih.gov The underlying mechanism is the suppression of VEGF-induced phosphorylation and kinase activity of VEGFR2. nih.gov This blockade of the receptor leads to the inhibition of its downstream protein kinases, including Src, FAK, ERK, AKT, and mTOR. nih.gov In a preclinical model of colon cancer using LoVo cells, this compound was shown to down-regulate the mRNA and phosphorylation of KDR (VEGFR2) and its downstream signaling molecules PKCα, PLCγ, and Raf1, thereby inhibiting angiogenesis. phcog.com
Table 6: Effect of this compound on VEGFR2 Signaling Pathway Components
| Model System | Key Protein/Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Phosphorylated VEGFR2 (p-VEGFR2) | Suppression of kinase activity | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Src, FAK, ERK, AKT, mTOR | Inhibition of downstream kinases | nih.gov |
| LoVo colon cancer cells | VEGFR2/KDR | Downregulation of mRNA and phosphorylation | phcog.com |
Cyclooxygenase-2 (COX-2) Expression Modulation by this compound
This compound has been demonstrated to modulate the expression of Cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation and carcinogenesis. In preclinical models, this compound consistently exhibits an inhibitory effect on COX-2 expression across various cancer cell lines. Research on human cholangiocarcinoma cells (QBC939) revealed that this compound significantly down-regulated the expression of COX-2, which correlated with the inhibition of cell proliferation and the promotion of apoptosis. nih.govnih.gov The study further established the significance of this mechanism by showing that overexpression of COX-2 could counteract the anti-tumor effects of this compound. nih.govnih.gov In vivo experiments using a nude mouse subcutaneous tumor model confirmed these findings, where tumor tissues from this compound-treated mice showed decreased expression of COX-2. nih.gov
Similarly, in studies involving human hepatocellular carcinoma HepG2 cells, this compound was found to significantly reduce the expression of COX-2, which was associated with an increase in the expression and activity of Caspase-3, a key protein in apoptosis. nih.gov The mechanism of this compound's anti-tumor activity in cholangiocarcinoma is believed to be closely related to this inhibition of COX-2 expression. nih.govresearchgate.net Furthermore, in a rat model of ethanol-induced gastric ulcers, this compound treatment led to a decrease in inflammatory indicators, including cyclooxygenase. frontiersin.org
Table 1: Preclinical Studies on this compound's Modulation of COX-2 Expression
| Preclinical Model | Observed Effect on COX-2 | Associated Outcome |
|---|---|---|
| Human Cholangiocarcinoma Cells (QBC939) | Down-regulation/Inhibition | Inhibited cell proliferation, promoted apoptosis. nih.govnih.gov |
| Human Hepatocellular Carcinoma Cells (HepG2) | Significant Reduction | Increased Caspase-3 expression and activity. nih.gov |
| Nude Mice with Cholangiocarcinoma Xenografts | Decreased Expression | Inhibited subcutaneous tumor formation. nih.gov |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation by this compound
The role of this compound in modulating oxidative stress appears to be context-dependent, with studies reporting both pro-oxidant and antioxidant activities in different preclinical models. In the context of oncology, this compound has been shown to induce oxidative stress, leading to the generation of Reactive Oxygen Species (ROS) and subsequent cell death. phcog.com A study on oral cancer cells (KB cell line) found that this compound treatment led to elevated intracellular levels of ROS, which was suggested as a potential cause for the observed apoptosis. phcog.com This induction of oxidative stress was further evidenced by a dose-dependent increase in lipid peroxidation and a corresponding decrease in the activity of catalase, an important antioxidant enzyme. phcog.com
Conversely, in a non-cancer model of ethanol-induced gastric ulcers in rats, this compound demonstrated significant antioxidant activity. frontiersin.org In this setting, this compound administration helped to prevent oxidative damage by enhancing the levels of crucial antioxidant molecules and enzymes, including glutathione (B108866) (GSH), glutathione-s-transferase (GST), and catalase. frontiersin.org Concurrently, it caused a significant decrease in the levels of lipid peroxides, which are markers of oxidative stress. frontiersin.org These findings suggest that this compound's effect on cellular redox balance may differ based on the pathological condition being investigated.
Table 2: Dichotomous Effects of this compound on Oxidative Stress in Preclinical Models
| Preclinical Model | Effect | Mechanism/Key Findings |
|---|---|---|
| Oral Cancer Cells (KB cell line) | Pro-oxidant (Induces Oxidative Stress) | Elevated ROS levels, increased lipid peroxidation, decreased catalase activity. phcog.com |
| Ethanol-Induced Gastric Ulcer (Rat Model) | Antioxidant (Prevents Oxidative Stress) | Enhanced levels of GSH, GST, and catalase; decreased lipid peroxide levels. frontiersin.org |
This compound Interactions with DNA/RNA Structures (e.g., G-quadruplexes)
Recent research has uncovered a novel mechanism of action for this compound involving its direct interaction with non-canonical DNA structures known as G-quadruplexes. nih.govnih.gov G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA, often located in the promoter regions of oncogenes, where they regulate gene expression. researchgate.netnih.gov
Studies have specifically shown that this compound can act as a ligand that binds to and stabilizes the G-quadruplex structures found in the promoter region of the c-Myb proto-oncogene. nih.govnih.gov The c-Myb gene is crucial for cell proliferation, and its upregulation is implicated in the development of cancers like glioblastoma. nih.gov By binding to the G-quadruplex, this compound inhibits the formation of standard double-stranded DNA in the promoter region, which in turn suppresses the transcription and expression of c-Myb. researchgate.netnih.gov This mechanism was demonstrated to effectively suppress the growth of glioblastoma cell lines (U87, LN18, and LN229) by inducing cell cycle arrest. nih.gov The interaction was confirmed using techniques such as electrospray ionization-mass spectrometry (ESI-MS) and dual-luciferase reporter assays, which verified that this compound targets the guanine-rich sequence in the c-Myb promoter. nih.govnih.gov
Mechanisms of Anti-inflammatory Activity of this compound
This compound exhibits significant anti-inflammatory properties that have been validated in various preclinical models of inflammation. mdpi.comresearchgate.net The mechanisms underlying this activity are multifaceted, involving the modulation of key inflammatory pathways and mediators. A primary mechanism is the inhibition of prostaglandin (B15479496) synthesis. mdpi.com In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells showed that this compound significantly inhibited the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. mdpi.com This finding was corroborated in vivo, where this compound was found to significantly inhibit the release of PGE2 in inflamed tissues. nih.gov
Furthermore, this compound's anti-inflammatory effects are mediated by its influence on the nuclear factor kappa B (NF-κB) signaling pathway. In a rat model of gastric ulcers, this compound treatment led to reduced expression of p-NFκB, a central regulator of inflammatory responses, and the downstream pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). frontiersin.org This demonstrates that this compound can suppress inflammation by targeting upstream signaling pathways that control the expression of multiple inflammatory genes. These activities have been observed in models of rheumatoid arthritis and xylene-induced ear edema, indicating a broad anti-inflammatory potential. mdpi.comresearchgate.net
Modulation of Pro-inflammatory Mediators (e.g., PGE2, TNF-α, IL-6, IL-8, IFN-γ) by this compound
A significant aspect of this compound's anti-inflammatory action is its ability to suppress the production and release of a wide array of pro-inflammatory mediators. As established, this compound is a potent inhibitor of Prostaglandin E2 (PGE2) synthesis in both in vitro and in vivo models. mdpi.comnih.gov
Beyond its effect on prostaglandins (B1171923), this compound has been shown to down-regulate the levels of several key pro-inflammatory cytokines. In a study using human umbilical vein endothelial cells (HUVECs), this compound treatment led to decreased levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov The suppression of TNF-α by this compound was also confirmed in an in vivo model of gastric ulcers. frontiersin.org This broad-spectrum inhibition of key cytokines highlights this compound's capacity to disrupt the inflammatory cascade at multiple points.
Table 3: Modulation of Pro-inflammatory Mediators by this compound
| Mediator | Effect | Preclinical Model |
|---|---|---|
| Prostaglandin E2 (PGE2) | Inhibition/Decreased Release | LPS-stimulated RAW264.7 cells; Carrageenan-induced inflamed tissue. mdpi.comnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Down-regulation/Reduced Expression | Human Umbilical Vein Endothelial Cells (HUVECs); Rat gastric ulcer model. nih.govfrontiersin.org |
| Interleukin-6 (IL-6) | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov |
| Interleukin-8 (IL-8) | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov |
| Interferon-gamma (IFN-γ) | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov |
| Nitric Oxide (NO) | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov |
Regulation of Cellular Immune Responses by this compound
The anti-inflammatory effects of this compound also extend to the regulation of cellular components of the immune system. Preclinical evidence suggests that this compound can modulate cellular immune responses and selectively inhibit cell-mediated immunity and immune hypersensitivity. spandidos-publications.com This is particularly relevant in autoimmune conditions such as rheumatoid arthritis (RA).
In studies using human fibroblast-like synoviocytes from RA patients (HFLS-RA), which are key cells in the pathology of the disease, this compound was found to inhibit their proliferation. nih.govspandidos-publications.com Specifically, this compound could significantly reverse the proliferation of HFLS-RA cells that was induced by the pro-inflammatory cytokine TNF-α. This inhibitory effect was mediated through the activation of the JNK signaling pathway. nih.govspandidos-publications.com By suppressing the proliferation of these synovial cells, this compound can potentially mitigate the chronic inflammation and joint destruction characteristic of rheumatoid arthritis.
Mechanisms of Antinociceptive Activity of this compound
This compound demonstrates significant antinociceptive (pain-relieving) activity, which is attributed to a combination of central and peripheral mechanisms. nih.gov Its peripheral analgesic effects are closely linked to its anti-inflammatory properties. By inhibiting the COX-2 enzyme and subsequently reducing the synthesis of prostaglandins like PGE2 at the site of injury, this compound diminishes the sensitization of peripheral nociceptors (pain receptors). mdpi.comhospitalpharmacyeurope.com This mechanism was supported by findings from the formalin test, where this compound effectively eased pain, an effect linked to the inhibition of prostaglandin synthesis. mdpi.com
Interactions of this compound with Sensory Nerve Endings
This compound exerts a notable paralytic effect on peripheral nerve endings. inchem.org In high concentrations, it has been shown to cause paralysis of sensory nerve endings. nih.gov This action contributes to its complex toxicological profile. When administered in large doses, this compound can impede nerve and muscle conduction, an effect described as "arrow-like". nih.gov The interaction with nerve cells is a critical aspect of its physiological impact. nih.gov
| Key Finding | Observation | Source |
| Effect on Sensory Nerves | Causes paralysis of sensory nerve endings. nih.gov | nih.gov |
| High-Dose Effect | Blocks nerve and muscle conduction. nih.gov | nih.gov |
Receptor Binding and Molecular Target Identification Studies for this compound (e.g., Glycine (B1666218) Receptors)
This compound's mechanism of action is significantly defined by its role as a competitive antagonist at glycine receptors (GlyRs), particularly in the spinal cord and brain. wikipedia.orgnih.gov This action is very similar to that of its structural relative, strychnine (B123637). wikipedia.org Glycine is a major inhibitory neurotransmitter in the central nervous system, and by blocking its receptors, this compound paralyzes inhibitory neurons. wikipedia.org This leads to a state of hyperexcitation, resulting in symptoms like muscle spasms and convulsions. wikipedia.org
This compound is recognized as a selective antagonist for glycine receptors. iiab.mewikipedia.org Studies characterizing the pharmacological properties of this compound and its analogues have confirmed its high antagonist potency at human α1 and α1β glycine receptors. nih.gov While it binds potently to glycine receptors, research has also identified other binding sites. For instance, novel binding sites with nanomolar affinity for this compound, distinct from the spinal cord strychnine receptor, have been identified in intestinal epithelial cells. johnshopkins.edu Despite its primary action on glycine receptors, this compound's analogues have shown different structure-activity relationships at other ligand-gated ion channels, such as the α7 nicotinic acetylcholine (B1216132) receptor chimera, where binding affinity was retained even after chemical modifications that eliminated activity at glycine receptors. nih.gov
| Receptor/Target | Role of this compound | Key Findings | Source |
| Glycine Receptors (GlyRs) | Antagonist | Acts as a competitive antagonist, similar to strychnine, leading to paralysis of inhibitory neurons. wikipedia.orgnih.gov | wikipedia.orgnih.goviiab.mewikipedia.orgnih.gov |
| α1 and α1β Glycine Receptors | Antagonist | Displays high antagonist potency at these specific human glycine receptor subtypes. nih.gov | nih.gov |
| Intestinal Epithelial Sites | Binding Site | Binds with nanomolar affinity to a novel site not related to the classic spinal cord glycine receptor. johnshopkins.edu | johnshopkins.edu |
| α7 Nicotinic Acetylcholine Receptor Chimera | Ligand | Analogues retain binding affinity, showing different structure-activity relationships compared to GlyRs. nih.gov | nih.gov |
Enzyme Inhibition Mechanisms of this compound
A significant aspect of this compound's molecular mechanism involves the inhibition of specific enzymes. Notably, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov This inhibition is a key factor in its observed anti-tumor effects, particularly in cholangiocarcinoma and hepatocellular carcinoma. frontiersin.orgnih.govnih.gov
In studies on human cholangiocarcinoma cells, this compound was found to significantly inhibit cancer progression both in vitro and in vivo, a mechanism linked to the inhibition of COX-2 expression. nih.gov Overexpression of COX-2 could counteract the anti-tumor effects of this compound, highlighting the importance of this pathway. nih.gov Similarly, in SMMC-7721 human hepatocellular carcinoma cells, this compound-induced apoptosis (programmed cell death) was found to be mediated, in part, by the inhibition of COX-2. nih.gov The inhibition of this enzyme contributes to the cytotoxic effects of this compound on cancer cells. nih.gov
| Enzyme | Effect of this compound | Biological Context | Source |
| Cyclooxygenase-2 (COX-2) | Inhibition of Expression | Mediates anti-tumor and pro-apoptotic effects in cancer cell lines like cholangiocarcinoma and hepatocellular carcinoma. frontiersin.orgnih.govnih.gov | frontiersin.orgnih.govnih.gov |
Applications of Brucine in Chemical Synthesis and Materials Science
Brucine (B1667951) as a Chiral Resolution Agent for Racemic Mixtures
One of the most common and classic applications of this compound is as a chiral resolving agent. nih.govwikipedia.org The process of separating a racemic mixture into its constituent enantiomers is known as resolution. libretexts.orglibretexts.org Since enantiomers possess identical physical properties, their direct separation is often challenging. libretexts.orglibretexts.org The strategy involves converting the enantiomers into diastereomers by reacting them with a single enantiomer of a chiral resolving agent, like this compound. libretexts.orgwikipedia.org These resulting diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques. libretexts.orglibretexts.org
This compound, being a readily available, naturally occurring chiral base, is frequently used for the resolution of racemic acids. libretexts.orglibretexts.orglibretexts.org The reaction of a racemic acid with this compound forms a mixture of two diastereomeric salts. libretexts.org Due to their differing solubilities, one diastereomeric salt typically crystallizes preferentially from the solution. chiralpedia.com After separation, the pure enantiomer of the acid can be regenerated from the salt. libretexts.orgwikipedia.org
This compound has demonstrated broad utility in the resolution of various classes of acidic and protic compounds. ccspublishing.org.cn
Carboxylic Acids: The resolution of racemic carboxylic acids is a hallmark application of this compound. ccspublishing.org.cn The basic nitrogen atoms in this compound react with the acidic carboxyl group to form diastereomeric salts, which can then be separated. wikipedia.orgchiralpedia.com This method has been successfully applied to a wide range of carboxylic acids, from simple aliphatic and aromatic acids to more complex structures like N-acyl amino acids. researchgate.netnii.ac.jp
Phosphoric Acids: Chiral phosphoric acids are valuable reagents and catalysts in asymmetric synthesis. This compound is an effective resolving agent for racemic cyclic phosphoric acids, enabling the isolation of enantiomerically pure forms. ccspublishing.org.cnresearchgate.net The separation proceeds through the formation of diastereomeric salts, similar to the process with carboxylic acids.
Phenols and Alcohols: Direct resolution of alcohols and phenols with this compound is less common as they are not acidic enough to form stable salts. However, a common strategy involves derivatizing the alcohol or phenol to introduce a carboxylic acid moiety. libretexts.orggoogle.com For example, a racemic alcohol can be reacted with a dicarboxylic anhydride, such as phthalic anhydride, to form a half-ester. libretexts.org This resulting compound has a free carboxyl group that can then be resolved using this compound. libretexts.org
| Compound Class Resolved | Derivatization Method (if applicable) | Resolving Agent | Separation Principle | Reference(s) |
| Carboxylic Acids | None (direct salt formation) | This compound | Diastereomeric salt formation | ccspublishing.org.cnchiralpedia.com |
| Phosphoric Acids | None (direct salt formation) | This compound | Diastereomeric salt formation | ccspublishing.org.cnresearchgate.net |
| Alcohols / Phenols | Reaction with dicarboxylic anhydride to form a half-ester | This compound | Diastereomeric salt formation of the half-ester | ccspublishing.org.cnlibretexts.org |
Fractional crystallization is the primary technique used to separate the diastereomeric salts formed between this compound and a racemic acid. wikipedia.orgresearchgate.net This method exploits the differences in solubility between the two diastereomers in a given solvent. researchgate.net When a solution containing the mixture of diastereomeric salts is concentrated or cooled, the less soluble diastereomer crystallizes out first, leaving the more soluble one in the solution. wikipedia.orgchiralpedia.com
The success of this separation is dependent on several factors, including the choice of solvent and the difference in solubility between the diastereomeric salts. researchgate.net The efficiency of the resolution is often monitored by measuring the optical rotation of the crystallized material. The crystallization process is repeated until a constant optical rotation is achieved, indicating that the salt is a pure diastereomer. libretexts.org This crystallization-based method remains a widely used technique for large-scale enantiomeric separations due to its cost-effectiveness. chiralpedia.comuctm.edu The uniqueness of this compound in this context is that the incorporation of the anionic species (the acid) into the crystal lattice often does not disrupt the common cationic self-assembly of the this compound molecules, contributing to its high frequency of successful resolutions. researchgate.net
Beyond classical resolution, this compound and its derivatives have been employed in the preparation of chiral stationary phases (CSPs) for chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC). wikipedia.org In chiral chromatography, the stationary phase is chiral and interacts differently with the two enantiomers of a racemic analyte. phenomenex.comwikipedia.org This differential interaction leads to different retention times, allowing for their separation.
This compound's rigid, complex structure provides multiple sites for chiral recognition, including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org Its bromide salt has been used as a stationary phase to selectively bind one of two anionic enantiomers. wikipedia.org By immobilizing this compound or a derivative onto a solid support like silica (B1680970) gel, a CSP is created that can separate a wide range of racemic compounds. wikipedia.org These "brush-type" or "Pirkle-type" CSPs are valuable for both analytical determination of enantiomeric purity and for the preparative separation of enantiomers. mdpi.commerckmillipore.com Modern analytical methods increasingly use CSPs to achieve simultaneous separation of enantiomers and related chemical impurities in a single run. nih.gov
This compound as Chiral Auxiliaries in Asymmetric Organic Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled. this compound and its modified structures have found application as chiral auxiliaries. ccspublishing.org.cn By attaching this compound to a prochiral substrate, its inherent chirality can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another. This strategy is a powerful tool for constructing complex, enantiomerically pure molecules. nih.gov
This compound in Organocatalysis and Asymmetric Catalysis
Organocatalysis is a form of catalysis that uses small organic molecules, like this compound, to accelerate chemical reactions. researchgate.net this compound was one of the first natural products to be used as an organocatalyst in a reaction that resulted in an enantiomeric enrichment. wikipedia.org
This compound and its derivatives, particularly this compound-derived amino alcohols, have been developed as effective catalysts or ligands for various asymmetric reactions. ccspublishing.org.cnnih.gov For instance, a this compound-derived amino alcohol in combination with copper(I) or zinc(II) has been shown to catalyze the asymmetric Henry reaction, a carbon-carbon bond-forming reaction, yielding enantioenriched products. nih.govacs.org Similarly, a this compound diol-copper complex has been used to catalyze the asymmetric synthesis of pyrrolidines through a [3+2]-cycloaddition pathway. nih.gov These catalysts operate by forming transient chiral complexes with the reactants, which lowers the activation energy of the stereoselective pathway.
| Reaction | Catalyst/Ligand | Metal (if any) | Product Type | Reference(s) |
| Asymmetric Henry Reaction | This compound-derived amino alcohol | Cu(I) or Zn(II) | Nitroaldol products | nih.govacs.org |
| [3+2]-Cycloaddition | This compound diol | Copper | endo-Pyrrolidines | nih.gov |
This compound as Chiral Ligands in Coordination Chemistry
A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. uci.edu When a ligand is chiral, it can impart chirality to the resulting metal complex, which can then be used in asymmetric catalysis. This compound and its derivatives can act as chiral ligands in coordination chemistry. ccspublishing.org.cn The nitrogen and oxygen atoms within the this compound structure can coordinate with various metal ions. mdpi.com The rigid stereochemistry of the this compound backbone influences the spatial arrangement of the other ligands around the metal center, creating a defined chiral environment that can induce high stereoselectivity in metal-catalyzed reactions. acs.org
Applications of this compound in Advanced Materials Science
This compound, a chiral indole (B1671886) alkaloid, is increasingly being explored for its potential applications beyond its traditional use in chemical synthesis as a resolving agent. Its unique structural and electronic properties are paving the way for its use in the development of advanced materials with tailored functionalities. This section delves into the emerging applications of this compound in materials science, focusing on its role in charge transfer complex synthesis, liquid crystalline phase engineering, and its potential in organic electronic materials and sensors.
This compound as an Electron Donor in Charge Transfer Complex Synthesis
Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. These complexes often exhibit unique physicochemical properties that are distinct from their parent molecules, making them valuable in various applications, including electronics and sensing. This compound, with its electron-rich indole nucleus and methoxy (B1213986) groups, can act as an effective electron donor in the formation of CT complexes.
Research has demonstrated the synthesis of novel CT complexes where this compound serves as the electron donor. researchgate.net In these studies, this compound has been reacted with various electron acceptors, such as chloranilic acid (ChA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and 7,7,8,8-tetracyanoquinodimethane (TCNQ). researchgate.net The formation of these complexes is typically characterized by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is absent in the spectra of the individual donor and acceptor molecules. researchgate.net
The stoichiometry of these this compound-based CT complexes has been determined to be 1:1, and their formation constants and molar extinction coefficients have been calculated, providing insights into their stability and electronic properties. researchgate.net Spectroscopic and computational studies have further elucidated the nature of the charge transfer interactions, confirming the electron transfer from the highest occupied molecular orbital (HOMO) of this compound to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net
Table 1: Electron Acceptors Used in the Synthesis of Charge Transfer Complexes with this compound
| Electron Acceptor | Abbreviation |
|---|---|
| Chloranilic acid | ChA |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |
This table lists common electron acceptors that have been successfully used to form charge transfer complexes with this compound as the electron donor.
This compound as a Chiral Dopant in Liquid Crystalline Phase Engineering
Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The introduction of a chiral molecule, known as a chiral dopant, into a nematic liquid crystal phase can induce a helical superstructure, leading to the formation of a chiral nematic (or cholesteric) phase. dakenchem.comtue.nlmdpi.com These chiral liquid crystalline phases are of significant interest due to their unique optical properties, such as selective reflection of circularly polarized light, which makes them suitable for applications in displays, sensors, and smart windows. tue.nl
While direct experimental studies on the use of this compound as a chiral dopant in liquid crystals are not extensively reported in the reviewed literature, its inherent chirality and rigid molecular structure suggest its potential in this area. This compound possesses multiple stereocenters, making it a highly chiral molecule. nih.gov The rigid, polycyclic structure of this compound could effectively disrupt the orientational order of a nematic host and induce a helical twist. The ability of a chiral dopant to induce such a twist is quantified by its helical twisting power (HTP). dakenchem.commdpi.com The HTP is dependent on the molecular structure of the dopant and its interactions with the liquid crystal host.
The potential of this compound as a chiral dopant lies in its well-defined stereochemistry and its aromatic regions, which could facilitate favorable interactions with calamitic (rod-shaped) liquid crystal molecules. Further research is warranted to explore the helical twisting power of this compound and its derivatives in various nematic hosts and to investigate the properties of the resulting chiral nematic phases.
Potential Contributions of this compound to Organic Electronic Materials and Sensors
The field of organic electronics utilizes carbon-based materials in electronic devices such as transistors, light-emitting diodes, and sensors. wikipedia.org The performance of these devices is critically dependent on the electronic properties of the organic materials used. The ability of this compound to act as an electron donor and participate in charge transfer interactions opens up possibilities for its use in organic electronic materials.
The formation of charge transfer complexes of this compound, as discussed in section 6.5.1, is a key indicator of its potential in this field. Charge transfer complexes have been investigated for their semiconducting and conducting properties. researchgate.net The interaction between the donor (this compound) and acceptor molecules can lead to the formation of charge carrier pathways, which are essential for electrical conductivity. The electronic properties of these complexes can be tuned by varying the electron acceptor, offering a route to materials with tailored conductivities.
Furthermore, the electrochemical activity of this compound has been exploited in the development of electrochemical sensors for its detection. nih.govuj.ac.za These sensors utilize modified electrodes to facilitate the oxidation of this compound, generating a measurable electrical signal. nih.govuj.ac.za This inherent electrochemical activity suggests that this compound and its derivatives could potentially be incorporated into the active layer of electrochemical sensors for the detection of other analytes. The principle relies on the modulation of the electrochemical signal of the this compound-containing material upon interaction with the target analyte. The development of such sensors would require careful molecular design to introduce specific recognition elements while retaining the electrochemical properties of the this compound core.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloranilic acid |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
Advanced Analytical Methodologies for Brucine Quantification and Characterization
Chromatographic Techniques for Brucine (B1667951) Separation and Analysis
Chromatography is the premier technique for the separation and analysis of this compound from complex matrices such as herbal preparations, biological fluids, and tissues. The choice of chromatographic method is dictated by the specific requirements of the analysis, including the need for high throughput, sensitivity, or cost-effectiveness. Key methods employed for this compound analysis include HPLC, UPLC, and TLC, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the simultaneous determination of this compound and its structurally related alkaloid, strychnine (B123637). nih.govnih.gov Its high resolution and sensitivity make it suitable for quantifying these compounds in various samples, from plant materials to biological tissues. nih.gov HPLC methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. nih.gov
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for this compound analysis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Method development in RP-HPLC for this compound involves the careful selection of several key parameters to achieve optimal separation and detection. A typical RP-HPLC system for this compound analysis utilizes a C18 column as the stationary phase. ingentaconnect.com The mobile phase composition is a critical factor influencing retention time and resolution. A common mobile phase for this compound analysis consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ingentaconnect.comwho.intnih.gov The pH of the aqueous phase is often adjusted to control the ionization state of the alkaloids and improve peak shape. For instance, a mobile phase of acetonitrile and 0.3% triethylamine (B128534) in water, with the pH adjusted to 2.6 with phosphoric acid, has been successfully used. ingentaconnect.com
Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength set at a point of maximum absorbance for this compound, typically around 254 nm or 264 nm. nih.govingentaconnect.com Validation of RP-HPLC methods for this compound demonstrates excellent linearity over a defined concentration range, with correlation coefficients (r) often exceeding 0.999. ingentaconnect.com Average recovery values are typically high, indicating good accuracy. ingentaconnect.com
Table 1: Example of RP-HPLC Method Parameters for this compound Determination
| Parameter | Conditions |
|---|---|
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) ingentaconnect.com |
| Mobile Phase | Acetonitrile : 0.3% Triethylamine in water (pH 2.6) (10:90) ingentaconnect.com |
| Flow Rate | 1.0 mL/min ingentaconnect.com |
| Detection Wavelength | 254 nm ingentaconnect.com |
| Linear Range | 2.65-26.5 µg/mL ingentaconnect.com |
| Correlation Coefficient (r) | 0.9998 ingentaconnect.com |
| Average Recovery | 99.6% ingentaconnect.com |
Micellar Liquid Chromatography (MLC) is a sub-technique of RP-HPLC that employs a mobile phase containing a surfactant at a concentration above its critical micelle concentration (CMC). wikipedia.orgnih.gov This creates a unique separation environment where analytes can partition between the stationary phase, the bulk aqueous phase, and the micelles in the mobile phase. wikipedia.org
MLC offers several advantages for the analysis of this compound, particularly in complex biological matrices. One of the key benefits is the ability to directly inject biological fluids like serum and urine without extensive sample pretreatment, which significantly reduces analysis time. wikipedia.orgrsc.org The micelles in the mobile phase can solubilize proteins and other matrix components, preventing them from precipitating and fouling the column. wikipedia.org
A typical MLC method for this compound involves a C18 column and a mobile phase composed of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), an organic modifier like pentanol (B124592), and a buffer to control pH. rsc.org UV detection is commonly used. rsc.org These methods are optimized and validated according to ICH guidelines, demonstrating good linearity, low limits of detection (LOD) and quantification (LOQ), and high repeatability. rsc.org For example, a method using a mobile phase of 0.10 M SDS with 4% (v/v) pentanol buffered at pH 3 allowed for the analysis of this compound in under 15 minutes. rsc.org
Table 2: Performance Characteristics of a Micellar Liquid Chromatography Method for this compound
| Parameter | Value |
|---|---|
| Retention Time | 11 min rsc.org |
| Linearity (r²) | > 0.9997 rsc.org |
| Limit of Detection (LOD) | 0.09 µg/mL rsc.org |
| Limit of Quantification (LOQ) | 0.35 µg/mL rsc.org |
| Intra- and Inter-day Repeatability (%RSD) | < 2.50 rsc.org |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures.
The primary advantage of UPLC for this compound analysis is the significant reduction in run time without compromising separation efficiency. This high-throughput capability is particularly valuable in quality control laboratories where a large number of samples need to be analyzed. A rapid UPLC-MS/MS method, for instance, can achieve separation in a much shorter timeframe than traditional HPLC methods. researchgate.net The enhanced sensitivity of UPLC, often coupled with mass spectrometry (MS), allows for the detection and quantification of very low levels of this compound.
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a simple, rapid, and cost-effective method for the identification and, in its more advanced forms, quantification of this compound. indexcopernicus.com It is particularly useful for screening a large number of samples and for quality control of raw materials. nih.gov
In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat plate. The sample is applied as a spot or band, and the plate is developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the plate. For this compound, various mobile phase systems have been developed to achieve good separation from other alkaloids present in sources like Strychnos nux-vomica. nih.govoup.com After development, the separated spots are visualized, often using a specific chromogenic reagent like Dragendorff's reagent or by viewing under UV light. indexcopernicus.com
High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that utilizes plates with a smaller particle size and a thinner, more uniform layer of stationary phase. This results in improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC. nih.gov HPTLC is a powerful tool for the simultaneous quantification of this compound and strychnine in herbal extracts and formulations. nih.govoup.com
For HPTLC analysis of this compound, pre-coated silica gel plates are commonly used. researchgate.net The selection of the mobile phase is crucial for achieving optimal separation. A mixture of solvents such as chloroform (B151607), methanol, and formic acid, or toluene, ethyl acetate (B1210297), and diethylamine (B46881) has been shown to provide good resolution for this compound and strychnine. nih.govoup.com
Quantification in HPTLC is achieved by densitometry, which involves scanning the plate with a light beam at a specific wavelength (e.g., 270 nm) and measuring the absorbance or fluorescence of the separated spots. researchgate.net The method is validated for linearity, precision, accuracy, and robustness. HPTLC methods for this compound typically show good linearity over a concentration range of nanograms per spot. nih.gov The accuracy of the method is often confirmed through recovery studies. nih.gov
Table 3: HPTLC Method Parameters for Simultaneous Quantification of Strychnine and this compound
| Parameter | Strychnine | This compound |
|---|---|---|
| Mobile Phase | Chloroform:Methanol:Formic Acid (8.5:1.5:0.4 v/v/v) nih.gov | Chloroform:Methanol:Formic Acid (8.5:1.5:0.4 v/v/v) nih.gov |
| Linear Range | 50–1000 ng/spot nih.gov | 100–1000 ng/spot nih.gov |
| Method Precision (%RSD) | 0.58–2.47 nih.gov | 0.36–2.22 nih.gov |
| Average % Recovery | 100.75% nih.gov | 100.52% nih.gov |
| Parameter | Strychnine | This compound |
|---|---|---|
| Mobile Phase | Toluene:Ethyl Acetate:Diethyl Amine:Methanol (7:2:1:0.3 v/v) oup.com | Toluene:Ethyl Acetate:Diethyl Amine:Methanol (7:2:1:0.3 v/v) oup.com |
| Rf Value | 0.55 oup.com | 0.43 oup.com |
| Limit of Detection (LOD) | 80 ng/spot oup.com | 40 ng/spot oup.com |
| Limit of Quantification (LOQ) | 160 ng/spot oup.com | 80 ng/spot oup.com |
| Average % Recovery | 99.13% oup.com | 100.16% oup.com |
Gas Chromatography (GC) for this compound Analysis
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In GC, a sample is vaporized and injected into a heated column, where it is separated based on its differential partitioning between a stationary phase and a gaseous mobile phase. researchgate.net For the analysis of this compound, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.comaffinisep.com
The direct analysis of this compound by GC can be challenging due to its relatively low volatility and the potential for thermal degradation at the high temperatures required for vaporization. waters.comchromatographyonline.com One study identified twenty-one bioactive compounds from a Strychnos nux-vomica leaf extract using GC-MS; however, this compound itself was not detected in this analysis, while it was quantified using High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comaffinisep.comlibretexts.org This suggests that under the employed GC-MS conditions, this compound may not have been amenable to analysis, possibly due to degradation or insufficient volatility.
To overcome these limitations, chemical derivatization is a common strategy in GC analysis. chromatographyonline.comchromatographyonline.com Derivatization involves chemically modifying the analyte to create a new compound with improved chromatographic properties, such as increased volatility and thermal stability. waters.comchromatographyonline.comchromatographyonline.com Common derivatization techniques for compounds with active hydrogens, like those present in some alkaloids, include silylation, acylation, and alkylation. chromatographyonline.comamericanlaboratory.com These methods can make the analyte more suitable for the GC environment, potentially enabling its successful separation and detection. chromatographyonline.comchromatographyonline.com For instance, silylation replaces active hydrogens with a silyl (B83357) group, which can increase the volatility and stability of the molecule. chromatographyonline.comamericanlaboratory.com
When coupled with a Flame Ionization Detector (FID), GC can be used for the quantification of organic compounds. reddit.comscioninstruments.com The combination of GC-MS for identification and GC-FID for quantification is a powerful approach in analytical chemistry. reddit.com However, for this compound, HPLC remains a more commonly reported technique for quantification. sigmaaldrich.comaffinisep.com
Mass Spectrometry (MS) and Coupled Techniques for this compound Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive and specific method for identifying and quantifying compounds. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a formidable tool for analyzing complex mixtures.
For the analysis of this compound, which is a non-volatile and thermolabile compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited. thermofisher.com Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large and fragile molecules like this compound without significant fragmentation. thermofisher.com
In a typical LC-ESI-MS analysis of this compound in positive ion mode, the protonated molecule [M+H]⁺ is observed at an m/z of 395. chromatographyonline.com This parent ion can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation and enhanced selectivity in quantification. In MS/MS, the parent ion is isolated and fragmented to produce characteristic product ions. For this compound, a major fragment ion is observed at m/z 324. chromatographyonline.comthermofisher.com This fragmentation pattern provides a unique fingerprint for the unequivocal identification of this compound.
Multi-stage tandem mass spectrometry (MSⁿ), available in ion trap mass spectrometers, can provide even more detailed structural information by further fragmenting the product ions. chromatographyonline.comthermofisher.com This capability is particularly useful for identifying metabolites of this compound, which often retain the core structure of the parent compound. chromatographyonline.comthermofisher.com For instance, a study identified this compound N-oxide as a metabolite by observing a precursor ion at m/z 411, which then produced a product ion at m/z 394 (loss of an oxygen atom) and a further fragment at m/z 324, consistent with the fragmentation of the this compound core structure. chromatographyonline.com
The coupling of MS with chromatographic techniques provides a robust platform for both qualitative and quantitative analysis of this compound in various matrices, including biological fluids and plant extracts. thermofisher.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace this compound Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the trace analysis of this compound in complex matrices due to its exceptional sensitivity, selectivity, and specificity. waters.comchromatographyonline.com This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. waters.com
A typical LC-MS/MS method for this compound analysis involves several key steps. First, the sample, often a biological fluid like plasma, undergoes a pretreatment step, such as simple protein precipitation with an organic solvent like methanol, to remove interfering macromolecules. sigmaaldrich.com The resulting supernatant is then injected into the LC system.
Chromatographic separation is commonly achieved on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid to adjust the pH). sigmaaldrich.com This separation step is crucial for resolving this compound from other components in the sample matrix, which helps to minimize matrix effects and improve the accuracy of quantification.
Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The quantification of this compound is performed using the multiple reaction monitoring (MRM) mode. In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound. As previously mentioned, the protonated molecule [M+H]⁺ at m/z 395 serves as the precursor ion, which is then fragmented to produce a specific product ion, such as the one at m/z 324. thermofisher.com This highly specific detection method significantly reduces background noise and enhances the sensitivity of the analysis.
Validated LC-MS/MS methods for this compound have demonstrated excellent performance characteristics. For instance, one study reported a linear calibration curve in the concentration range of 0.510 to 306.3 ng/mL for this compound in rat plasma, with intra- and inter-day precisions of less than 14.9% and accuracies ranging from 89.4% to 113%. sigmaaldrich.com Another study utilizing liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) reported a limit of detection of 0.008 µg/mL (or 8 ng/mL) for this compound. affinisep.comlibretexts.org These figures highlight the capability of LC-MS/MS to accurately quantify even minute amounts of this compound in biological samples.
The table below summarizes the validation parameters from a representative LC-MS/MS study for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 0.510–306.3 ng/mL |
| Intra-day Precision | < 14.9% |
| Inter-day Precision | < 14.9% |
| Accuracy | 89.4% - 113% |
| Limit of Detection (LOD) | 0.008 µg/mL |
| Recovery | 83.2% |
Capillary Electrophoresis (CE) for this compound Separation and Quantification
Capillary electrophoresis (CE) is a family of electrokinetic separation methods performed in submillimeter diameter capillaries. mdpi.com It offers high separation efficiency, short analysis times, and requires only small sample volumes. chromatographyonline.com Capillary Zone Electrophoresis (CZE), a fundamental mode of CE, separates ions based on their electrophoretic mobility in an electric field. waters.comnemc.us
Several CZE methods have been developed for the simultaneous separation and quantification of this compound and the structurally similar alkaloid, strychnine. sigmaaldrich.comthermofisher.com The separation is typically influenced by factors such as the type, concentration, and pH of the running buffer, as well as the applied voltage. thermofisher.com For instance, one study reported the successful separation of this compound and strychnine using a 10mM phosphate (B84403) buffer-methanol (9:1) solution at a pH of 2.5. sigmaaldrich.comaffinisep.com This method demonstrated a linear calibration range of 0.01-0.15 mg/mL and was deemed suitable for the analysis of plant drug samples and human plasma. sigmaaldrich.comaffinisep.com
Another CZE method utilized a 20 mmol/L ammonium acetate buffer containing 0.2 mol/L of glacial acetic acid (pH 3.64) with an applied voltage of 25 kV and UV detection at 214 nm. thermofisher.com This method showed a linearity range of 5-100 µg/mL for both this compound and strychnine, with a recovery of 98.56% for this compound. thermofisher.com
To enhance the sensitivity of CE methods, various online sample preconcentration techniques can be employed. waters.com Micelle-to-solvent stacking (MSS), for example, has been shown to increase the concentration sensitivity for strychnine and this compound by nearly 60-fold compared to standard CZE. waters.com Another technique, field-amplified sample stacking (FASS), has been used to achieve detection limits as low as 1.4 ng/mL for this compound in human urine. affinisep.com
The table below summarizes the operational parameters and performance characteristics of different CE methods for this compound analysis.
| Method | Running Buffer | Applied Voltage | Detection | Linearity Range | Recovery |
| CZE | 10mM phosphate buffer-MeOH (9:1), pH 2.5 | - | - | 0.01-0.15 mg/mL | - |
| CZE | 20 mmol/L ammonium acetate, 0.2 mol/L glacial acetic acid, pH 3.64 | 25 kV | UV at 214 nm | 5-100 µg/mL | 98.56% |
| CZE with FASS | 20 mM acetate buffer, pH 3.8 | 20 kV | - | - | - |
Extraction and Pretreatment Methodologies for this compound from Complex Matrices
The successful analysis of this compound from complex matrices, such as biological fluids, plant tissues, and traditional Chinese medicines, is highly dependent on the efficiency of the sample extraction and pretreatment steps. thermofisher.com These initial procedures are crucial for isolating this compound from interfering substances, concentrating the analyte to detectable levels, and ensuring compatibility with the subsequent analytical instrumentation. thermofisher.com A variety of techniques, ranging from classical solvent-based methods to modern solid-phase approaches, are employed for this purpose.
Common pretreatment steps for solid samples, such as Strychnos nux-vomica seeds, often involve grinding the material into a powder followed by extraction with a suitable solvent. affinisep.com Solvents like ethanol (B145695), acid water, and alkaline chloroform have been used, with ethanol generally providing better extraction efficiency. affinisep.com For liquid samples like blood or plasma, pretreatment often involves protein precipitation or other cleanup methods to remove macromolecules that can interfere with the analysis. thermofisher.com
Liquid-Liquid Extraction (LLE) for this compound Isolation
Liquid-liquid extraction (LLE) is a conventional and widely utilized method for the isolation and purification of analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgthermofisher.com The efficiency of LLE is governed by the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting various parameters, most notably the pH of the aqueous phase and the choice of the organic solvent. sigmaaldrich.com
This compound is a weak alkaline indole (B1671886) alkaloid, and its extractability is therefore highly dependent on the pH of the solution. affinisep.com To ensure that this compound is in its neutral, un-ionized form, which is more soluble in organic solvents, the pH of the aqueous sample should be adjusted to be at least two units above its pKa value. epa.gov This significantly increases the partition coefficient in favor of the organic phase, leading to higher extraction efficiency. sigmaaldrich.comepa.gov
The choice of the organic solvent is another critical factor. The principle of "like dissolves like" applies, where the polarity of the solvent should be matched with the polarity of the analyte. sigmaaldrich.com Common solvents used in LLE include ethyl acetate, dichloromethane, diethyl ether, toluene, and hexane, each with different polarities and solvating properties. libretexts.org For this compound, which is soluble in organic solvents like chloroform and ethanol but not in water, a non-polar or moderately polar solvent would be appropriate. affinisep.com
To enhance the recovery of more hydrophilic analytes or to improve the partitioning of this compound into the organic phase, a "salting-out" effect can be employed by adding a high concentration of an inert salt (e.g., sodium sulfate) to the aqueous phase. sigmaaldrich.com This reduces the solubility of the analyte in the aqueous layer and drives it into the organic solvent. sigmaaldrich.com
For increased selectivity, a technique known as back-extraction can be performed. sigmaaldrich.com After the initial extraction of this compound into the organic phase, it can be re-extracted into a fresh aqueous phase where the pH has been adjusted to a level where this compound becomes ionized (i.e., acidic pH). This ionized form is more soluble in the aqueous phase, leaving neutral impurities behind in the organic solvent. The pH of the aqueous phase can then be readjusted to make this compound neutral again for a final extraction into a clean organic solvent. This multi-step process can significantly improve the purity of the final extract. sigmaaldrich.com
Solid-Phase Extraction (SPE) for this compound Purification and Concentration
Solid-phase extraction (SPE) is a highly efficient and versatile sample preparation technique used for the purification and concentration of analytes from complex matrices. sigmaaldrich.comscioninstruments.com It has gained widespread acceptance for the extraction of this compound due to its advantages over traditional liquid-liquid extraction, including higher recoveries, reduced solvent consumption, and the potential for automation. sigmaaldrich.comamericanlaboratory.com
The principle of SPE is similar to that of liquid chromatography, involving the partitioning of solutes between a solid stationary phase (the sorbent) and a liquid mobile phase. waters.com The process typically involves four main steps:
Conditioning: The sorbent is treated with a solvent to activate the stationary phase and ensure reproducible retention of the analyte. chromatographyonline.com
Sample Loading: The sample, dissolved in an appropriate solvent, is passed through the sorbent bed. The analyte and some matrix components are retained on the sorbent based on their affinity. libretexts.org
Washing: A solvent that is strong enough to remove weakly bound impurities but weak enough to leave the analyte of interest on the sorbent is passed through the cartridge. scioninstruments.com
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, thereby eluting the purified and concentrated analyte. thermofisher.com
The choice of the SPE sorbent is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix. chromatographyonline.comalwsci.com Since this compound is a relatively nonpolar molecule, reversed-phase SPE is a common approach. chromatographyonline.com In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain nonpolar analytes from a polar sample matrix (e.g., an aqueous extract). scioninstruments.com The analyte is then eluted with a nonpolar organic solvent.
For the extraction of this compound, which is a basic compound, ion-exchange SPE can also be highly effective. scioninstruments.com A cation-exchange sorbent, which has a negatively charged surface, can retain the positively charged (protonated) this compound from the sample. After washing away neutral and acidic impurities, the retained this compound can be eluted by changing the pH or increasing the ionic strength of the eluting solvent to disrupt the electrostatic interactions. sigmaaldrich.com
Mixed-mode SPE sorbents, which combine two or more retention mechanisms (e.g., reversed-phase and cation exchange), can offer enhanced selectivity for the extraction of this compound from particularly complex matrices like biological fluids. thermofisher.com
Online SPE is an advanced application where the SPE process is directly coupled with an analytical instrument, such as an HPLC system. thermofisher.com This automated approach involves loading the sample onto a small SPE cartridge, washing away interferences, and then eluting the analyte directly into the analytical column with the mobile phase. affinisep.com Online SPE significantly reduces sample handling, improves reproducibility, and increases throughput, making it a powerful tool for the high-throughput analysis of this compound. thermofisher.comyoutube.com
The table below provides a general guide to selecting an SPE sorbent based on the properties of the analyte.
| Analyte Polarity | Matrix Polarity | Recommended SPE Mode | Common Sorbents |
| Nonpolar to Moderately Polar | Polar | Reversed-Phase | C18, C8, Polymeric |
| Polar | Nonpolar | Normal-Phase | Silica, Diol, Aminopropyl |
| Basic (Cationic) | Polar/Nonpolar | Cation Exchange | Strong Cation Exchange (SCX) |
| Acidic (Anionic) | Polar/Nonpolar | Anion Exchange | Strong Anion Exchange (SAX) |
Microextraction Methods (e.g., Dispersive Liquid-Liquid Microextraction, DLLME) for this compound
Dispersive liquid-liquid microextraction (DLLME) is a modern sample preparation technique notable for its simplicity, speed, and minimal consumption of organic solvents. nih.govmdpi.com The method is based on a ternary solvent system where a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample. mdpi.com This action creates a cloudy solution consisting of fine micro-droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte from the sample to the extraction solvent. mdpi.commdpi.com Following the extraction, centrifugation is used to separate the analyte-rich extraction solvent from the aqueous layer for subsequent analysis. mdpi.com
The efficiency of the DLLME process is influenced by several key parameters, including the choice of extraction and disperser solvents, their respective volumes, the pH of the sample, and the salt concentration (ionic strength). researchgate.netmdpi.com The extraction solvent must be immiscible in water and have a high affinity for the target analyte, while the disperser solvent must be miscible with both the aqueous sample and the extraction solvent to facilitate the formation of the emulsion. mdpi.comnih.gov
A specific ultrasound-assisted dispersive liquid-liquid microextraction (US-DLLME) method has been developed for the simultaneous quantification of this compound and strychnine. researchgate.net In this methodology, the application of ultrasound aids in the dispersion process. The optimized parameters for this method were established for analyzing this compound in various matrices, including Ayurvedic formulations and blood samples. researchgate.net The technique demonstrates good linearity and sensitivity for this compound quantification. researchgate.net
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Extraction Solvent | Chloroform | researchgate.net |
| Volume of Extraction Solvent | 100 µL | researchgate.net |
| Disperser Solvent | Methanol | researchgate.net |
| Volume of Disperser Solvent | 1.0 mL | researchgate.net |
| Aqueous Sample Volume | 5.0 mL | researchgate.net |
| Linear Range (this compound) | 0.5-5 µg/spot | researchgate.net |
| Limit of Detection (LOD) | 0.15 µg/spot | researchgate.net |
| Limit of Quantification (LOQ) | 0.48 µg/spot | researchgate.net |
Ultrasonic-Assisted Extraction (UAE) in this compound Sample Preparation
Ultrasonic-Assisted Extraction (UAE) is an efficient and environmentally friendly extraction technique that utilizes the energy of ultrasonic waves to enhance the extraction of target compounds from various matrices. nih.gov The method operates on the principle of acoustic cavitation: the formation, growth, and implosive collapse of microbubbles in a liquid solvent. nih.gov This phenomenon generates intense local heating, high pressures, and strong shear forces, which lead to the disruption of cell walls and enhanced penetration of the solvent into the sample matrix, thereby accelerating the mass transfer of the analyte into the solvent. nih.gov Compared to conventional methods like Soxhlet or reflux extraction, UAE offers significant advantages, including reduced extraction times, lower solvent consumption, and the ability to operate at lower temperatures, which is crucial for preventing the degradation of thermally sensitive compounds. nih.govaidic.it
The efficiency of UAE for extracting bioactive compounds like this compound is dependent on several critical parameters that require careful optimization. These factors include the type and concentration of the solvent, the solvent-to-solid ratio, extraction temperature, and the duration and power of sonication. rsc.orgmdpi.com For instance, methanol-water mixtures have been found to be more effective than absolute methanol or water for extracting certain plant compounds, as the water can increase the permeability of plant tissues. rsc.org While higher temperatures can improve extraction efficiency, excessively high temperatures may have a negative effect by reducing surface tension and damping the ultrasonic waves. rsc.org Similarly, an optimal extraction time must be established, as prolonged sonication can lead to the degradation of the target analytes. mdpi.comnih.gov
| Parameter | Typical Considerations and Effects | Reference |
|---|---|---|
| Solvent Type & Concentration | Selection is crucial; mixtures (e.g., methanol/water, ethanol/water) often improve efficiency by enhancing solvent penetration into the plant matrix. | rsc.orgmdpi.com |
| Solvent-to-Solid Ratio | Affects the concentration gradient for mass transfer. An increase in the ratio generally enhances extraction yield up to a certain point, beyond which solvent is wasted. | rsc.orgnih.gov |
| Extraction Temperature | Higher temperatures can increase solubility and diffusion rates. However, excessively high temperatures can degrade target compounds and reduce cavitation efficiency. | aidic.itrsc.orgmdpi.com |
| Extraction Time | Yield increases with time until equilibrium is reached. Prolonged times may lead to compound degradation. | mdpi.comnih.gov |
| Ultrasonic Power / Frequency | Higher power generally increases extraction efficiency but can also cause degradation of alkaloids if too high. | mdpi.com |
Sensor-Based Detection Methods for this compound
In recent years, sensor-based technologies have emerged as powerful tools for the rapid, sensitive, and selective detection of chemical compounds, including this compound. These methods offer advantages over traditional chromatographic techniques, which can be expensive, time-consuming, and require significant sample preparation. researchgate.net Electrochemical sensors, in particular, have been extensively developed for this compound quantification due to their high sensitivity, cost-effectiveness, and potential for miniaturization. researchgate.netresearchgate.net
Various types of modified electrodes have been fabricated to enhance the electrochemical response towards this compound. These modifications aim to improve the catalytic activity, increase the surface area, and prevent fouling of the electrode surface. researchgate.net For example, a glassy carbon electrode modified with choline (B1196258) chloride (ChCl/GCE) was developed for the sensitive voltammetric determination of this compound in artificial urine samples. researchgate.net The modification facilitates an adsorption-controlled electrochemical process, leading to a well-resolved peak current for this compound oxidation. researchgate.net Similarly, a sensor based on a polymerized glutamic acid modified carbon nanotube paste electrode (P-GL/MCNTPE) has shown high sensitivity and selectivity for this compound, operating on a diffusion-controlled two-proton and two-electron transfer process. researchgate.net Another approach involves using a composite of single-walled carbon nanotubes and Nafion on a glassy carbon electrode, which demonstrated remarkable performance for brucing detection at physiological pH with a very low detection limit. mdpi.com
The performance of these sensors is characterized by key parameters such as the linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ). The practical applicability is often demonstrated by successfully detecting this compound in complex matrices like urine or pharmaceutical formulations with satisfactory recovery rates. researchgate.netmdpi.comresearchgate.net
| Sensor Type / Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
|---|---|---|---|---|---|
| Choline chloride modified glassy carbon electrode (ChCl/GCE) | Square Wave Voltammetry (SWV) | 0.001 µM–10 µM | 8 x 10⁻⁵ µM | Artificial Urine | researchgate.net |
| Polymerized glutamic acid modified carbon nanotube paste electrode (P-GL/MCNTPE) | Differential Pulse Voltammetry (DPV) | 0.2 µM to 1.2 µM | 1.5 x 10⁻⁸ M | Tablets | researchgate.net |
| Single-walled carbon nanotubes and Nafion composite on glassy carbon electrode | Square Wave Voltammetry (SWV) | 1 nM to 8 µM | 0.11 nM | Pharmaceuticals, Human Serum & Urine, Strychnos nux-vomica seeds | mdpi.com |
| PdAg nano-alloy colloids on graphene modified glassy carbon electrode (Gr/PdAg/GCE) | Not Specified | 0.63 µM - 1.89 mM | 0.10 µM | Human Urine | rsc.org |
Emerging Research Directions and Future Prospects for Brucine Research
Nanotechnology Integration for Advanced Brucine (B1667951) Delivery Systems
Nanotechnology offers promising avenues for enhancing the delivery of this compound, potentially improving its efficacy and specificity while minimizing off-target effects. Nanoparticle-based systems serve as versatile carriers for controlled and targeted this compound delivery. scispace.comajprd.comajprd.com
Development and Characterization of this compound-Loaded Nanoparticles
The development of this compound-loaded nanoparticles involves the use of biocompatible materials. scispace.comajprd.comajprd.com Poly(lactic-co-glycolic acid) (PLGA) is a frequently investigated biodegradable and biocompatible polymer for nanoparticle development. researchgate.nettandfonline.com this compound-loaded PLGA nanoparticles have been developed and characterized. researchgate.nettandfonline.com
Characterization techniques employed to evaluate these nanoparticles include UV spectroscopy, Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), field-emission scanning electron microscopy (FESEM), differential scanning calorimetry (DSC), dynamic light scattering (DLS), and scanning electron microscopy (SEM). scispace.comajprd.comresearchgate.net These techniques help assess physicochemical attributes, drug loading efficiency, morphology, particle size, zeta potential, and release kinetics. scispace.comajprd.com
Studies have reported the physicochemical characteristics of this compound-loaded nanoparticles. For instance, PLGA nanoparticles loaded with this compound have shown particle sizes ranging from approximately 94 to 253 nm with slightly positive surface charges between 1.09 and 3.71 mV. researchgate.nettandfonline.com Entrapment efficiency for this compound in these nanoparticles has been observed to range from 37.5% to 77%. researchgate.nettandfonline.com In vitro drug release studies have shown release of less than 99.1% over 168 hours. researchgate.nettandfonline.com
Below is a table summarizing some reported characteristics of this compound-loaded nanoparticles:
| Characteristic | Range/Value | Material/Study | Source |
| Particle Size | 94 ± 3.05 to 253 ± 8.7 nm | PEGylated PLGA NPs | researchgate.nettandfonline.com |
| Zeta Potential | 1.09 ± 0.15 to 3.71 ± 0.44 mV | PEGylated PLGA NPs | researchgate.nettandfonline.com |
| Entrapment Efficiency | 37.5 ± 1.8% to 77 ± 1.3% | PLGA NPs | researchgate.nettandfonline.com |
| Yield | Not less than 70.8% | PLGA NPs | researchgate.nettandfonline.com |
| In vitro Release (168h) | Less than 99.1% | PLGA NPs | researchgate.nettandfonline.com |
| Average Crystal Size | 85.40 nm | This compound-gold nanoparticles (BRU-AuNPs) | researchgate.net |
| Average Size | 174.64 | This compound loaded nanoparticles (specific formulation) | ajprd.com |
| Zeta Potential | -46.5 mV | This compound loaded nanoparticles (specific formulation) | ajprd.com |
Surface Modification of Nanoparticles with Targeting Ligands for Specificity
Surface modification of this compound-loaded nanoparticles with targeting ligands is a strategy employed to achieve precise delivery to specific cells or tissues. scispace.comajprd.comajprd.comresearchgate.netmdpi.com This modification can enhance therapeutic efficacy and minimize off-target effects. scispace.comajprd.comajprd.com Targeting ligands are molecules that can selectively bind to receptors or antigens overexpressed on the surface of target cells. mdpi.com Examples of targeting ligands include antibodies, peptides, aptamers, carbohydrates, and small molecules. mdpi.com Attaching these ligands to the nanoparticle surface helps steer the nanoparticles towards the intended site. mdpi.com PEGylation, the modification with polyethylene (B3416737) glycol (PEG), is one approach used to improve the properties of nanoparticles, potentially contributing to passive targeting and longer circulation times. researchgate.nettandfonline.com
Artificial Intelligence and Machine Learning Applications in this compound Chemical Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being explored for their potential to accelerate and improve various aspects of chemical research. While direct applications specifically focused on this compound are not extensively detailed in the provided information, the broader trends in applying AI/ML to chemical compounds suggest future possibilities.
AI and ML have shown capability in analyzing spectral data for chemical classification, aligning with the abilities of human chemists. chemrxiv.org Unsupervised clustering of smaller datasets has also demonstrated promise in classifying organic compounds based on spectral images. chemrxiv.org This indicates that AI/ML could potentially be applied to analyze spectroscopic data of this compound and related compounds for identification, characterization, or purity assessment.
Furthermore, machine learning frameworks have been developed to decode nuclear magnetic resonance (NMR) spectra of organic crystals directly from their 2D structure. scienceboard.net This approach has been tested on various organic molecules, including strychnine (B123637), a compound structurally similar to this compound. scienceboard.net The system was able to correctly assign a significant number of carbon atoms in strychnine's complex structure, demonstrating the potential of ML in overcoming challenges associated with analyzing crowded spectra of complex molecules. scienceboard.net Such methods could be valuable in the structural elucidation and verification of this compound and its derivatives.
AI and ML are also being used to build Quantitative Structure-Activity Relationship (QSAR) models, which can support toxicological risk assessment and predict properties of new molecules based on their structure. cam.ac.uk While not specifically mentioned for this compound, QSAR models developed using ML could potentially be applied to predict this compound's properties or the activity of its analogs.
Green Chemistry Approaches in this compound Synthesis and Analytical Procedures
Green chemistry principles are being integrated into chemical processes to reduce environmental impact. While information on green chemistry approaches specifically for this compound synthesis is limited in the provided data, there is evidence of green chemistry being applied to this compound analytical procedures.
Analytical methods for this compound and strychnine are evolving to align with green analytical chemistry principles, primarily by reducing the consumption of organic solvents. tandfonline.comresearchgate.net Dispersive solid-phase extraction (DSPE) methods, for instance, have been noted for their good purification effect while utilizing lower amounts of organic solvents, thus adhering to green analytical chemistry principles. tandfonline.com Similarly, ultrasound-assisted dispersive liquid-liquid microextraction (US-DLLME) coupled with thin-layer chromatography (TLC)-image analysis has been developed as a simple, rapid, cost-effective, and green analytical method for the simultaneous determination of this compound and strychnine. researchgate.net Liquid-phase microextraction (LPME) techniques also fulfill the requirements for classification as a green analytical chemistry procedure due to greatly reduced solvent requirements compared to traditional methods, provided appropriate solvent selection and waste management are employed. researchgate.net
Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS) is another technique that requires lower quantities of organic solvents for analysis, further aligning with green analytical chemistry principles. tandfonline.com
Environmental Fate and Biodegradation Studies of this compound
Understanding the environmental fate and biodegradation of this compound is crucial for assessing its potential environmental impact. However, available information regarding the environmental fate and toxicology of this compound appears to be limited. herts.ac.ukherts.ac.uk
Some studies have investigated the biodegradation of this compound in soil. When incubated in the dark at 20°C, this compound at concentrations of 180 ppm and 150 ppm in Texas (pH=7.8) and Mississippi (pH=4.8) soils showed half-lives of 23.1 and 37.1 days, respectively. nih.gov It is noted that in this specific study, no distinction was made between the specific loss mechanisms contributing to the decrease in this compound concentration. nih.gov
Environmental fate studies typically involve assessing the behavior and degradation of compounds in various environmental systems, including soil, water, and sediment, under aerobic and anaerobic conditions. criver.comscymaris.com Techniques such as hydrolysis and photolytic degradation studies are also employed. criver.com Biodegradation studies evaluate a compound's propensity to be readily or inherently biodegradable in matrices like activated sludge, water, and soil. scymaris.com Despite these established methodologies for environmental fate assessment, comprehensive data specifically for this compound is indicated as being scarce. herts.ac.ukherts.ac.uk
Q & A
Q. What emerging techniques are advancing this compound research?
- Answer :
- Single-cell RNA sequencing to map this compound’s heterogeneous effects in tumor microenvironments.
- Molecular docking simulations to predict this compound’s interaction with understudied targets (e.g., c-Myb transcription factor) .
- CRISPR-Cas9 screens to identify genetic modifiers of this compound sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
